Verubecestat TFA
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[3-[(5R)-3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N5O3S.C2HF3O2/c1-17(9-28(26,27)24(2)16(20)23-17)12-7-11(4-5-13(12)19)22-15(25)14-6-3-10(18)8-21-14;3-2(4,5)1(6)7/h3-8H,9H2,1-2H3,(H2,20,23)(H,22,25);(H,6,7)/t17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYVOIVLGITLBF-LMOVPXPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)F)F.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)F)F.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F5N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Verubecestat (MK-8931): A Technical History of a BACE1 Inhibitor's Journey in Alzheimer's Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verubecestat (MK-8931) is an orally active, small-molecule inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] Developed by Merck, it was a leading candidate in the pursuit of a disease-modifying therapy for Alzheimer's disease (AD), based on the amyloid hypothesis.[3][4] This hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in the brain, is a central event in the pathogenesis of AD.[3][4] BACE1 is the rate-limiting enzyme in the production of Aβ from the amyloid precursor protein (APP).[3][5] Therefore, inhibiting BACE1 was a highly anticipated therapeutic strategy to reduce Aβ levels and potentially slow or halt the progression of Alzheimer's disease.[2][3] This technical guide details the discovery, development, and eventual discontinuation of Verubecestat, providing insights into its pharmacological profile, the experimental methodologies used in its evaluation, and the clinical outcomes that ultimately defined its trajectory.
Discovery and Preclinical Development
The development of Verubecestat stemmed from a medicinal chemistry program focused on identifying potent and selective BACE1 inhibitors with favorable pharmacokinetic properties for oral administration and brain penetration.[6] Verubecestat emerged as a promising candidate due to its high affinity for BACE1 and its ability to effectively reduce Aβ levels in preclinical models.[2]
Preclinical Pharmacological Profile
Verubecestat demonstrated potent inhibition of both BACE1 and the closely related BACE2.[7] Its in vitro and in vivo activity was characterized by significant reductions in the levels of Aβ40, Aβ42, and the soluble amyloid precursor protein beta (sAPPβ), a direct product of BACE1 activity.[2]
| Parameter | Value | Species/System | Reference |
| BACE1 Ki | 2.2 nM | Human | [7] |
| BACE2 Ki | 0.38 nM | Human | [7] |
| Aβ40 IC50 | 2.1 nM | HEK293 APPSwe/Lon cells | [8] |
| Aβ42 IC50 | 0.7 nM | HEK293 APPSwe/Lon cells | [8] |
| sAPPβ IC50 | 4.4 nM | HEK293 APPSwe/Lon cells | [8] |
| CSF Aβ40 ED50 | 5 mg/kg | Rat | [8] |
| Cortex Aβ40 ED50 | 8 mg/kg | Rat | [8] |
Table 1: Preclinical Pharmacological Profile of Verubecestat
Amyloid-β Reduction in Preclinical Models
Chronic administration of Verubecestat in rats and non-human primates resulted in substantial and sustained reductions of Aβ in both cerebrospinal fluid (CSF) and brain tissue, providing a strong rationale for its advancement into clinical trials.[2]
| Animal Model | Dose | Aβ Reduction (CSF) | Aβ Reduction (Brain) | Reference |
| Rat | 3 and 10 mg/kg (oral) | 72% and 81% reduction in Aβ40 | Significant reduction | [8] |
| Cynomolgus Monkey | Not specified | Profound and sustained reduction | Profound and sustained reduction | [2] |
Table 2: Amyloid-β Reduction in Preclinical Models with Verubecestat
Signaling Pathway and Experimental Workflow
Amyloid Precursor Protein (APP) Processing Pathway
The primary mechanism of action of Verubecestat is the inhibition of BACE1, a key enzyme in the amyloidogenic pathway of APP processing. The following diagram illustrates this pathway and the point of intervention for Verubecestat.
Caption: Amyloid Precursor Protein (APP) Processing Pathway and Verubecestat's point of intervention.
BACE1 Inhibitor Drug Discovery Workflow
The discovery of Verubecestat followed a structured drug discovery and development workflow, from initial target identification to clinical trials.
Caption: A simplified workflow for the discovery and development of a BACE1 inhibitor like Verubecestat.
Experimental Protocols
In Vitro BACE1 Inhibition Assay (Representative Protocol)
The potency of Verubecestat against BACE1 was determined using a fluorescence resonance energy transfer (FRET) assay. While the exact proprietary protocol from Merck is not public, a representative methodology is as follows:
-
Reagents and Materials:
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Recombinant human BACE1 enzyme.
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A specific fluorogenic BACE1 peptide substrate containing a donor and a quencher molecule.
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Assay buffer (e.g., 50 mM sodium acetate, pH 4.5).
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Verubecestat dissolved in DMSO.
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96-well microplates.
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Fluorescence plate reader.
-
-
Procedure:
-
A dilution series of Verubecestat is prepared in the assay buffer.
-
The BACE1 enzyme is pre-incubated with the different concentrations of Verubecestat or DMSO (vehicle control) in the microplate wells for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C).
-
The enzymatic reaction is initiated by adding the BACE1 peptide substrate to each well.
-
The fluorescence intensity is measured kinetically over time using a plate reader with excitation and emission wavelengths appropriate for the specific fluorophore-quencher pair.
-
The rate of increase in fluorescence is proportional to the BACE1 activity.
-
-
Data Analysis:
-
The initial reaction velocities are calculated from the linear phase of the fluorescence kinetic curves.
-
The percentage of inhibition for each Verubecestat concentration is determined relative to the vehicle control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).
-
Measurement of Aβ in Human Cerebrospinal Fluid (CSF) (Representative Protocol)
The pharmacodynamic effect of Verubecestat in humans was primarily assessed by measuring the levels of Aβ peptides in the CSF.
-
Sample Collection and Processing:
-
CSF samples are collected from study participants via lumbar puncture.
-
Samples are immediately placed on ice, centrifuged to remove any cellular debris, and aliquoted into polypropylene tubes to prevent Aβ adsorption.
-
Aliquots are stored at -80°C until analysis.
-
-
Analytical Method (Immunoassay):
-
Enzyme-linked immunosorbent assays (ELISAs) or multiplex immunoassays (e.g., using Luminex technology) are commonly used for the quantification of Aβ40 and Aβ42.
-
These assays typically involve a capture antibody specific for the C-terminus of the Aβ peptide (e.g., anti-Aβ40 or anti-Aβ42) coated onto the microplate wells.
-
CSF samples and calibration standards are added to the wells and incubated.
-
After washing, a detection antibody, often a biotinylated antibody recognizing the N-terminus of Aβ, is added.
-
A streptavidin-horseradish peroxidase (HRP) conjugate is then added, followed by a substrate solution (e.g., TMB) to generate a colorimetric signal.
-
The absorbance is read using a microplate reader, and the concentrations of Aβ in the samples are interpolated from the standard curve.
-
-
Data Analysis:
-
The concentrations of Aβ40 and Aβ42 are calculated for each sample.
-
The percentage change from baseline is determined for each post-dose time point to evaluate the effect of Verubecestat treatment.
-
Clinical Development and Discontinuation
Verubecestat progressed to large-scale Phase 3 clinical trials based on its robust preclinical data and promising Phase 1 results, which demonstrated significant, dose-dependent reductions in CSF Aβ levels in both healthy volunteers and Alzheimer's patients.[9]
Phase 3 Clinical Trials: EPOCH and APECS
Two pivotal Phase 3 trials were conducted to evaluate the efficacy and safety of Verubecestat:
-
EPOCH (NCT01739348): This trial enrolled patients with mild-to-moderate Alzheimer's disease.[7]
-
APECS (NCT01953601): This trial focused on patients with prodromal Alzheimer's disease (also known as mild cognitive impairment due to Alzheimer's disease).[7]
| Trial | Patient Population | Treatment Arms | Primary Endpoints | Outcome | Reference |
| EPOCH | Mild-to-moderate AD | Verubecestat (12 mg and 40 mg daily) vs. Placebo | Change from baseline in ADAS-Cog and ADCS-ADL scores | Terminated for futility; no cognitive or functional benefit observed. | [7][10] |
| APECS | Prodromal AD | Verubecestat (12 mg and 40 mg daily) vs. Placebo | Change from baseline in CDR-SB score | Terminated for futility; unlikely to demonstrate a positive benefit/risk. | [3][11] |
Table 3: Summary of Verubecestat Phase 3 Clinical Trials
Reasons for Discontinuation
Despite successfully and substantially lowering Aβ levels in the CSF of trial participants, Verubecestat failed to demonstrate any clinical benefit in slowing cognitive or functional decline in either the EPOCH or APECS trials.[3][10] Furthermore, the treatment was associated with a higher incidence of certain adverse events compared to placebo, including rash, falls, and sleep disturbances.[1] An interim analysis by an external data monitoring committee concluded that there was "virtually no chance of finding a positive clinical effect" in the EPOCH trial, leading to its termination in February 2017.[7] The APECS trial was subsequently discontinued in February 2018 for similar reasons of futility.[11]
Conclusion
The development of Verubecestat represents a critical chapter in the history of Alzheimer's disease research. It was a scientifically well-designed molecule that potently and effectively engaged its target, BACE1, and robustly lowered Aβ levels in the central nervous system. The failure of Verubecestat, along with other BACE1 inhibitors, to produce a clinical benefit in patients with symptomatic Alzheimer's disease has raised significant questions about the amyloid hypothesis, particularly regarding the timing of intervention. The prevailing view is that by the time symptoms of dementia appear, the pathological cascade may be too advanced for Aβ reduction alone to be effective. The Verubecestat story underscores the immense challenges of developing treatments for neurodegenerative diseases and has provided invaluable data that continue to shape the direction of future research in the field, emphasizing the need to target the disease at its earliest, preclinical stages.
References
- 1. Further analyses of the safety of verubecestat in the phase 3 EPOCH trial of mild-to-moderate Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Verubecestat | ALZFORUM [alzforum.org]
- 4. Further analyses of the safety of verubecestat in the phase 3 EPOCH trial of mild-to-moderate Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. behavioralhealth2000.com [behavioralhealth2000.com]
- 7. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Unblinded data show extent of verubecestat’s failure in mild-moderate Alzheimer’s | MDedge [mdedge.com]
- 11. merck.com [merck.com]
Preclinical Research on Verubecestat (MK-8931) for Alzheimer's Disease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research on Verubecestat (MK-8931), a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) for the treatment of Alzheimer's disease. This document summarizes key quantitative data, details experimental protocols from pivotal preclinical studies, and visualizes critical pathways and workflows to offer a thorough understanding of the foundational science behind Verubecestat.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The amyloid cascade hypothesis posits that the production of Aβ peptides is a central event in the pathogenesis of AD. BACE1 is the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP), making it a prime therapeutic target for reducing Aβ levels. Verubecestat (MK-8931) was developed as a small molecule inhibitor of BACE1 with the aim of slowing the progression of AD by mitigating Aβ production.[1][2] This guide delves into the preclinical data that supported its clinical development.
Mechanism of Action
Verubecestat exerts its therapeutic effect by inhibiting BACE1, an aspartyl protease that initiates the cleavage of APP at the β-secretase site. This cleavage event is the first step in the amyloidogenic pathway. By blocking BACE1, Verubecestat reduces the production of the C99 fragment from APP, which is the substrate for γ-secretase to generate various Aβ peptides, including the aggregation-prone Aβ42.[3]
dot
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Quantitative Data Presentation
The preclinical efficacy of Verubecestat was evaluated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Activity of Verubecestat
| Target | Species | Assay Type | Value | Reference |
| BACE1 | Human | Enzyme Inhibition (Ki) | 2.2 nM | [4] |
| BACE1 | Mouse | Enzyme Inhibition (Ki) | 3.4 nM | [4] |
| BACE2 | Human | Enzyme Inhibition (Ki) | 0.38 nM | [4] |
| Aβ40 Production | Human (HEK293 cells) | Cellular IC50 | 2.1 nM | [4] |
| Aβ42 Production | Human (HEK293 cells) | Cellular IC50 | 0.7 nM | [4] |
| sAPPβ Production | Human (HEK293 cells) | Cellular IC50 | 4.4 nM | [4] |
Table 2: In Vivo Efficacy of Verubecestat in Rats
| Animal Model | Dose | Duration | Matrix | Analyte | % Reduction | Reference |
| Sprague-Dawley Rat | 5 mg/kg (oral) | Acute | CSF | Aβ40 | ED90 | [4] |
| Sprague-Dawley Rat | 8 mg/kg (oral) | Acute | Cortex | Aβ40 | ED90 | [4] |
| Sprague-Dawley Rat | 3 mg/kg (oral) | Acute | CSF | Aβ40 | ~70% | [4] |
| Sprague-Dawley Rat | 10 mg/kg (oral) | Acute | CSF | Aβ40 | ~80% | [4] |
| Sprague-Dawley Rat | Chronic (3 months) | Chronic | Cortex | Aβ40 | Maintained | [4] |
Table 3: In Vivo Efficacy of Verubecestat in Cynomolgus Monkeys
| Animal Model | Dose | Duration | Matrix | Analyte | % Reduction | Reference |
| Cynomolgus Monkey | 3 mg/kg (oral) | 24 hours | CSF (cisterna magna) | Aβ40 | Drastic decrease | [4] |
| Cynomolgus Monkey | 10 mg/kg (oral) | 4 hours | CSF (cisterna magna) | Aβ | 72% | [4] |
| Cynomolgus Monkey | 10, 30, 100 mg/kg (oral) | 9 months | CSF | Aβ40, Aβ42, sAPPβ | >80% | [4] |
| Cynomolgus Monkey | 10, 30, 100 mg/kg (oral) | 9 months | Cortex | Aβ40, sAPPβ | >80% | [4] |
Table 4: In Vivo Efficacy of Verubecestat in Transgenic Mice
| Animal Model | Dose | Duration | Matrix | Analyte | % Reduction | Reference |
| Tg2576-AβPPswe | 110 mg/kg/day (in diet) | 12 weeks | Plasma | Aβ40, Aβ42 | >90% | [1] |
| Tg2576-AβPPswe | 110 mg/kg/day (in diet) | 12 weeks | CSF | Aβ40 | 62% | [1] |
| Tg2576-AβPPswe | 110 mg/kg/day (in diet) | 12 weeks | CSF | Aβ42 | 68% | [1] |
| Tg2576-AβPPswe | 110 mg/kg/day (in diet) | 12 weeks | Brain (total) | Aβ40 | 24% | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of Verubecestat. Where study-specific details are not publicly available, representative protocols for the techniques are provided.
Animal Models
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Rats: Sprague-Dawley rats were commonly used for pharmacokinetic and pharmacodynamic studies.[4]
-
Monkeys: Cynomolgus monkeys (Macaca fascicularis) were used for chronic dosing and CSF biomarker analysis due to their physiological similarity to humans.[4]
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Mice: Tg2576-AβPPswe transgenic mice, which overexpress a mutant form of human APP and develop age-dependent Aβ plaques, were used to assess the effects of Verubecestat on amyloid pathology.[1]
Drug Administration
Verubecestat was typically administered orally, either as a single dose or chronically mixed in the diet.[1][4]
Sample Collection
For chronic studies, monkeys were surgically implanted with a lumbar intrathecal catheter.[5]
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Anesthesia: Animals were anesthetized with an appropriate agent (e.g., ketamine, isoflurane).
-
Surgical Preparation: The lumbar region was shaved and sterilized.
-
Catheter Implantation: A small incision was made, and a catheter was inserted into the intrathecal space, typically between L4/L5 or L5/L6 vertebrae.
-
Catheter Tunneling: The catheter was tunneled subcutaneously to an exit point, often between the scapulae, and connected to a port for repeated, non-sedated sampling.
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Recovery: Animals were allowed to recover from surgery before the start of the study.
-
CSF Collection: CSF was collected from the port at specified time points. Samples were immediately centrifuged to remove any cellular debris and frozen at -80°C until analysis.
-
Euthanasia and Perfusion: Animals were euthanized, and brains were rapidly removed following transcardial perfusion with saline to remove blood.
-
Homogenization: Brain tissue was homogenized in a suitable buffer (e.g., Tris-buffered saline) with protease inhibitors.[1]
-
Fractionation for Soluble and Insoluble Aβ (Illustrative Protocol):
-
The homogenate was centrifuged at high speed (e.g., 100,000 x g for 1 hour at 4°C).
-
The supernatant, containing the soluble Aβ fraction, was collected.
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The pellet was resuspended in a strong denaturant, such as guanidine-HCl or formic acid, to solubilize the insoluble, plaque-associated Aβ.[1]
-
Aβ Quantification
MSD assays were frequently used for the sensitive quantification of Aβ40, Aβ42, and sAPPβ in plasma, CSF, and brain homogenates.[1]
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Plate Coating: MSD plates were pre-coated with a capture antibody (e.g., 6E10 for total Aβ).
-
Sample Incubation: Samples and standards were added to the wells and incubated.
-
Detection: A detection antibody conjugated with an electrochemiluminescent label (SULFO-TAG™) was added.
-
Reading: The plate was read on an MSD instrument, and the light emission was proportional to the analyte concentration.
Experimental Workflow Visualization
dot
Caption: A typical experimental workflow for a chronic preclinical study.
Conclusion
The preclinical research on Verubecestat demonstrated its potent and selective inhibition of BACE1, leading to a significant and sustained reduction of Aβ peptides in the central nervous system of multiple animal species.[4][6] These robust preclinical findings, supported by the detailed experimental methodologies outlined in this guide, provided a strong rationale for advancing Verubecestat into clinical trials for the treatment of Alzheimer's disease. While the clinical trials were ultimately discontinued, the preclinical data for Verubecestat remain a valuable case study for researchers in the field of Alzheimer's drug development.
References
- 1. Chronic Verubecestat Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. | BioWorld [bioworld.com]
- 4. Characterization of preclinical Alzheimer’s disease model: spontaneous type 2 diabetic cynomolgus monkeys with systemic pro-inflammation, positive biomarkers and developing AD-like pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 6. wolterskluwer.com [wolterskluwer.com]
In Vivo Efficacy of Verubecestat (MK-8931) in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical in vivo efficacy of Verubecestat (MK-8931), a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). The data presented herein is collated from pivotal studies in various animal models, offering a detailed look at the pharmacodynamic effects of Verubecestat on central and peripheral biomarkers of amyloid-β (Aβ) pathology.
Executive Summary
Verubecestat has demonstrated robust and dose-dependent reduction of Aβ peptides in multiple animal models, including rats, cynomolgus monkeys, and transgenic mice. Both acute and chronic administration of Verubecestat led to significant lowering of Aβ40 and Aβ42 in plasma, cerebrospinal fluid (CSF), and brain tissue. These preclinical findings underscore the potent BACE1 inhibition by Verubecestat in vivo and provided a strong rationale for its advancement into human clinical trials for Alzheimer's disease.
Mechanism of Action: BACE1 Inhibition
Verubecestat's primary mechanism of action is the inhibition of BACE1, the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP). By blocking BACE1 activity, Verubecestat reduces the production of Aβ peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease.
Quantitative Data on Aβ Reduction
The following tables summarize the dose-dependent and time-course effects of Verubecestat on Aβ levels in various animal models and compartments.
Table 1: Acute Dose-Response of Verubecestat in Sprague-Dawley Rats (3 hours post-dose)[1]
| Dose (mg/kg, p.o.) | Plasma Aβ40 Reduction (%) | CSF Aβ40 Reduction (%) | Cortex Aβ40 Reduction (%) |
| 1 | ~50 | Not significant | Not significant |
| 3 | ~80 | ~30 | ~20 |
| 10 | >90 | ~70 | ~60 |
| 30 | >90 | >80 | >70 |
| 100 | >90 | >90 | >80 |
Table 2: Time-Course of Aβ40 Reduction in Sprague-Dawley Rats after a Single Oral Dose[1]
| Time (hours) | CSF Aβ40 Reduction (%) (10 mg/kg) | Cortex Aβ40 Reduction (%) (10 mg/kg) | CSF Aβ40 Reduction (%) (30 mg/kg) | Cortex Aβ40 Reduction (%) (30 mg/kg) |
| 1 | ~20 | ~10 | ~30 | ~20 |
| 3 | ~70 | ~60 | >80 | >70 |
| 6 | ~75 | ~65 | >85 | >75 |
| 12 | ~60 | ~50 | ~70 | ~60 |
| 24 | ~30 | ~20 | ~40 | ~30 |
Table 3: Acute Dose-Response of Verubecestat in Cynomolgus Monkeys[1]
| Dose (mg/kg, p.o.) | Max CSF Aβ40 Reduction (%) | Max CSF sAPPβ Reduction (%) | Time to Max Effect (hours) |
| 3 | 72 | 71 | 12-24 |
| 10 | 81 | 65 | 12-24 |
Table 4: Chronic Administration of Verubecestat
| Animal Model | Dose (mg/kg/day, p.o.) | Duration | CSF Aβ40 Reduction (%) | CSF Aβ42 Reduction (%) | Cortex Aβ40 Reduction (%) |
| Cynomolgus Monkey[1] | 10 | 9 months | >80 | >80 | >80 |
| Cynomolgus Monkey[1] | 30 | 9 months | >80 | >80 | >80 |
| Cynomolgus Monkey[1] | 100 | 9 months | >80 | >80 | >80 |
| Sprague-Dawley Rat[1] | Not Specified | 3 months | - | - | Markedly Reduced |
| Tg2576-AβPPswe Mice[2] | 110 (in-diet) | 12 weeks | 62 | 68 | 24 |
Experimental Protocols
Animal Models
-
Rats: Male Sprague-Dawley rats were used for acute dose-response and time-course studies.[1]
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Monkeys: Male cynomolgus monkeys were utilized for both acute and chronic studies.[1]
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Transgenic Mice: 18-22-month-old post-plaque Tg2576-AβPPswe mice were used in chronic studies to assess the impact on pre-existing pathology.[2]
Drug Administration
Verubecestat was administered orally (p.o.) via gavage in rats and monkeys for acute studies. For chronic studies in mice, the compound was formulated in the diet.[1][2]
Sample Collection
-
Plasma: Blood samples were collected at specified time points.
-
Cerebrospinal Fluid (CSF): CSF was collected from the cisterna magna in rats and via lumbar puncture in monkeys.[1]
-
Brain Tissue: At the end of the studies, animals were euthanized, and brain tissue (cortex) was collected and homogenized.[1]
Aβ Quantification
Aβ40, Aβ42, and sAPPβ levels in plasma, CSF, and brain homogenates were quantified using sandwich enzyme-linked immunosorbent assays (ELISAs). Specific details of the ELISA protocols, including antibody pairs, were often proprietary to the research institution but generally followed standard procedures. For the studies in Tg2576 mice, Mesoscale Discovery (MSD) multi-array human (6E10) Aβ40 and Aβ42 ultra-sensitive kits were used.[2]
Conclusion
The preclinical data robustly demonstrates the in vivo efficacy of Verubecestat in reducing key biomarkers of Alzheimer's disease pathology in multiple animal models. The dose- and time-dependent lowering of Aβ peptides in the CNS provides a clear pharmacodynamic readout of BACE1 inhibition. This comprehensive dataset was instrumental in guiding the clinical development of Verubecestat. This technical guide serves as a detailed resource for researchers and professionals in the field of Alzheimer's drug discovery and development.
References
Verubecestat TFA's effect on cerebrospinal fluid Aβ40 levels
An In-Depth Technical Guide on the Effect of Verubecestat (MK-8931) on Cerebrospinal Fluid Aβ40 Levels
Audience: Researchers, scientists, and drug development professionals.
Introduction
Verubecestat, also known as MK-8931, is a potent, orally bioavailable small-molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is the rate-limiting enzyme that initiates the amyloidogenic pathway, cleaving the amyloid precursor protein (APP) to produce the C99 fragment.[2][3] Subsequent cleavage of C99 by γ-secretase generates various amyloid-β (Aβ) peptides, including the highly abundant Aβ40. According to the amyloid cascade hypothesis, the accumulation and deposition of Aβ peptides in the brain are central to the pathogenesis of Alzheimer's disease (AD).[3][4]
By inhibiting BACE1, verubecestat was developed to decrease the production of all Aβ species, thereby reducing amyloid plaque formation and potentially slowing disease progression.[2][4] A key pharmacodynamic marker for assessing the target engagement and biological activity of BACE1 inhibitors in the central nervous system is the measurement of Aβ peptides in the cerebrospinal fluid (CSF). This guide provides a detailed overview of the quantitative effects of verubecestat on CSF Aβ40 levels, supported by data from preclinical and clinical studies, and outlines the methodologies employed.
Mechanism of Action: BACE1 Inhibition
Verubecestat inhibits the enzymatic activity of BACE1, which is the first step in the amyloidogenic processing of APP. By blocking this cleavage, verubecestat effectively reduces the downstream production of Aβ40 and other Aβ peptides. The following diagram illustrates the APP processing pathways and the specific point of intervention for verubecestat.
Experimental Protocols
The evaluation of verubecestat's effect on CSF Aβ40 involved multiple clinical trials with specific methodologies for sample collection and analysis.
1. Study Population:
-
Phase I Trials: Included healthy adult volunteers, both non-Japanese and Japanese.[5][6]
-
Phase Ib/II/III Trials: Enrolled patients with mild-to-moderate AD (e.g., EPOCH trial, NCT01739348) and prodromal AD (e.g., APECS trial, NCT01953601).[3][4][5]
2. Dosing and Administration:
-
Single-Dose Studies: Healthy volunteers received single oral doses of verubecestat ranging from 20 mg to 550 mg or a placebo.[2][5]
-
Multiple-Dose Studies: Patients with AD and healthy volunteers received once-daily oral doses of verubecestat, typically 12 mg, 40 mg, or 60 mg, or a placebo for a specified duration (e.g., 7 days to 78 weeks).[3][7]
3. CSF Collection:
-
Healthy Volunteers: In initial Phase I studies, CSF was collected serially over 36 hours via an indwelling lumbar catheter placed in the intrathecal space. This allowed for detailed time-course analysis of Aβ40 reduction following a single dose.[5]
-
AD Patients: In longer-term trials like EPOCH, CSF was typically collected via lumbar puncture at baseline and at specified follow-up time points (e.g., at the end of the 78-week treatment period) in a subset of the study population.[4][8]
4. Aβ40 Quantification:
-
Immunoassays: CSF concentrations of Aβ40 were measured using validated immunoassays. While specific assay platforms may vary between studies, methods such as Meso Scale Discovery (MSD) or traditional enzyme-linked immunosorbent assays (ELISA) are standard in the field for their high sensitivity and specificity in quantifying Aβ peptides. These assays typically involve capture and detection antibodies specific to the Aβ40 peptide.
The general workflow for these clinical investigations is outlined in the diagram below.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Verubecestat | ALZFORUM [alzforum.org]
- 3. Randomized Trial of Verubecestat for Mild-to-Moderate Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized Trial of Verubecestat for Prodromal Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. behavioralhealth2000.com [behavioralhealth2000.com]
- 6. Pharmacokinetics and Pharmacodynamics of the BACE1 Inhibitor Verubecestat (MK-8931) in Healthy Japanese Adults: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unblinded data show extent of verubecestat’s failure in mild-moderate Alzheimer’s | MDedge [mdedge.com]
Verubecestat TFA: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verubecestat (MK-8931) is a potent, orally bioavailable small-molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] As a key enzyme in the amyloidogenic pathway, BACE1 is responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the production of amyloid-beta (Aβ) peptides.[3][4] The accumulation of Aβ plaques in the brain is a pathological hallmark of Alzheimer's disease (AD), making BACE1 a prime therapeutic target.[5][6] This technical guide provides an in-depth overview of Verubecestat's mechanism of action, quantitative data from key studies, detailed experimental protocols, and its potential applications in neuroscience research. Although clinical trials were ultimately discontinued due to a lack of efficacy in slowing cognitive decline in patients with mild-to-moderate and prodromal Alzheimer's disease, the compound remains a valuable tool for preclinical research into the amyloid hypothesis and BACE1 biology.[7][8]
Mechanism of Action
Verubecestat functions as a competitive inhibitor of BACE1, binding to the active site of the enzyme and preventing it from cleaving APP.[2] This inhibition effectively reduces the production of Aβ peptides, including Aβ40 and Aβ42, which are the primary components of amyloid plaques.[1][9] The reduction of Aβ has been demonstrated in various preclinical models and in human subjects.[1]
Quantitative Data
The following tables summarize the key quantitative data regarding the potency and efficacy of Verubecestat from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of Verubecestat
| Target | Assay Type | Species | Ki (nM) | IC50 (nM) |
| BACE1 | Cell-free | Human | 2.2[10] | 13[11] |
| BACE1 | Cell-free | Mouse | 3.4 | - |
| BACE2 | Cell-free | Human | 0.38[9][10] | - |
| Aβ40 Production | Cellular | Human (HEK293 APPSwe/Lon) | 7.8[11] | 2.1[10] |
| Aβ42 Production | Cellular | Human (HEK293 APPSwe/Lon) | - | 0.7[10] |
| sAPPβ Production | Cellular | Human (HEK293 APPSwe/Lon) | - | 4.4[10] |
Table 2: In Vivo Efficacy of Verubecestat in Animal Models
| Species | Administration | Dose | Endpoint | Reduction (%) |
| Rat | Single Oral Dose | 5 mg/kg (ED50) | CSF Aβ40 | 50[10] |
| Rat | Single Oral Dose | 8 mg/kg (ED50) | Cortex Aβ40 | 50[10] |
| Cynomolgus Monkey | Single Oral Dose | 10 mg/kg | CSF Aβ40 | 60[9][12] |
| Cynomolgus Monkey | Single Oral Dose | 10 mg/kg | Cortex Aβ40 | 72[9][12] |
| Cynomolgus Monkey | Chronic (9 months) | 10-100 mg/kg/day | CSF & Cortex Aβ40, Aβ42, sAPPβ | >80[9][12] |
| Tg2576-AβPPswe Mice | Chronic (12 weeks) | Not Specified | Plasma Aβ40 & Aβ42 | >90[13] |
| Tg2576-AβPPswe Mice | Chronic (12 weeks) | Not Specified | CSF Aβ40 & Aβ42 | 62-68[13] |
Table 3: Clinical Trial Data on Aβ Reduction in Humans
| Population | Dose | Endpoint | Reduction from Baseline (%) |
| Healthy Subjects & AD Patients | 12 mg | CSF Aβ40 | 57[3][4][14] |
| Healthy Subjects & AD Patients | 40 mg | CSF Aβ40 | 79[3][4][14] |
| Healthy Subjects & AD Patients | 60 mg | CSF Aβ40 | 84[3][4][14] |
| Prodromal AD Patients | 12 mg & 40 mg | CSF Aβ42 | >60[15] |
Experimental Protocols
BACE1 Inhibition Assay (Fluorogenic Substrate)
This protocol describes a typical in vitro assay to determine the inhibitory activity of Verubecestat on BACE1.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 fluorogenic peptide substrate
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Verubecestat TFA dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of Verubecestat in assay buffer.
-
In a 96-well plate, add the diluted Verubecestat, assay buffer, and BACE1 enzyme. Include a control with DMSO instead of Verubecestat.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the BACE1 fluorogenic peptide substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex 320 nm/Em 405 nm) in kinetic mode for a set duration (e.g., 30 minutes) or as an endpoint reading after a specific incubation time.[16]
-
Calculate the rate of substrate cleavage from the fluorescence signal.
-
Determine the percent inhibition for each Verubecestat concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., four-parameter logistic) to determine the IC50 value.
Visualizations
Signaling Pathway
References
- 1. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Verubecestat | C17H17F2N5O3S | CID 51352361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Does Verubecestat Signal the End of the Amyloid Hypothesis? | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]
- 6. The BACE1 inhibitor verubecestat ( ... | Article | H1 Connect [archive.connect.h1.co]
- 7. Verubecestat - Wikipedia [en.wikipedia.org]
- 8. Randomized Trial of Verubecestat for Mild-to-Moderate Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. behavioralhealth2000.com [behavioralhealth2000.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. Chronic Verubecestat Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Merck’s Verubecestat marks a new era for Alzheimer’s treatment - Clinical Trials Arena [clinicaltrialsarena.com]
- 15. Randomized Trial of Verubecestat for Prodromal Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Verubecestat TFA: In Vitro BACE1 Inhibition Assay Protocol and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for an in vitro Beta-secretase 1 (BACE1) inhibition assay using Verubecestat TFA. Verubecestat (MK-8931) is a potent and orally active inhibitor of BACE1 and BACE2, enzymes pivotal in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.[1][2] This protocol outlines a fluorogenic resonance energy transfer (FRET)-based assay, a common and reliable method for determining the inhibitory activity of compounds like Verubecestat. Additionally, this note includes key quantitative data on Verubecestat's inhibitory constants and a visual representation of the BACE1 signaling pathway and experimental workflow.
Introduction
The amyloid hypothesis posits that the accumulation of Aβ peptides in the brain is a primary instigator of Alzheimer's disease pathology.[3] BACE1 is the rate-limiting enzyme that cleaves the amyloid precursor protein (APP), initiating the production of Aβ.[2][4] Therefore, inhibiting BACE1 is a key therapeutic strategy for reducing Aβ levels. Verubecestat has been a significant compound in the clinical investigation of this approach.[5][6] Understanding its in vitro inhibitory profile is crucial for preclinical and clinical development.
This application note details a robust in vitro assay to quantify the inhibitory potential of this compound on BACE1 activity. The described FRET-based assay utilizes a specific peptide substrate that, upon cleavage by BACE1, produces a measurable fluorescent signal. The reduction in this signal in the presence of an inhibitor allows for the determination of key inhibitory parameters such as IC50.
Quantitative Data Summary
The inhibitory activity of Verubecestat against BACE1 and other enzymes is summarized below. This data is crucial for understanding the compound's potency and selectivity.
| Enzyme/Target | Inhibitory Constant (Ki) | IC50 | Notes |
| Human BACE1 | 2.2 nM[1][4][5][7] | 13 nM[8] (cellular Aβ40 reduction), 2.1 nM (Aβ40 production in human cells)[5] | Potent inhibition of the primary target. |
| Mouse BACE1 | 3.4 nM[4][5][7] | - | Similar potency to human BACE1. |
| Human BACE2 | 0.38 nM[1][5][7] | - | More potent inhibition of BACE2 than BACE1.[4] |
| Human Cathepsin D | >100,000 nM[4] | >40 µM[1] | High selectivity over this related aspartyl protease. |
| Human Cathepsin E | - | >45,000-fold selectivity[5] | High selectivity. |
| Pepsin | - | >45,000-fold selectivity[5] | High selectivity. |
| Human Renin | - | 15,000-fold selectivity[5] | Weak inhibitor. |
| hERG channel | - | 2.2 µM[7] | Weak inhibition. |
| CYP Isoforms (1A2, 2C9, 2C19, 2D6, 3A4) | - | >40 µM[1] | Unlikely to cause CYP-mediated drug-drug interactions.[1] |
BACE1 Signaling Pathway and Inhibition by Verubecestat
The following diagram illustrates the role of BACE1 in the amyloidogenic pathway and the mechanism of inhibition by Verubecestat.
Caption: BACE1 cleaves APP, a key step in Aβ production, which Verubecestat inhibits.
Experimental Protocol: In Vitro BACE1 Inhibition Assay (FRET)
This protocol is a generalized procedure based on common methodologies for assessing BACE1 activity and inhibition.[9][10][11]
Materials and Reagents
-
Recombinant Human BACE1 Enzyme
-
BACE1 FRET Substrate (e.g., a peptide containing the Swedish mutation sequence with a fluorophore and a quencher)
-
This compound (or other test inhibitor)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)[12]
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescent microplate reader with excitation/emission wavelengths suitable for the chosen FRET substrate (e.g., Ex/Em = 320/405 nm or 350/490 nm).[9][11]
Experimental Workflow Diagram
Caption: Workflow for the in vitro BACE1 inhibition assay.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare Assay Buffer (50 mM Sodium Acetate, pH 4.5) and bring to room temperature.
-
Reconstitute the BACE1 FRET substrate in DMSO to create a stock solution. Further dilute to the desired working concentration in Assay Buffer just before use. Protect from light.
-
Thaw the recombinant human BACE1 enzyme on ice. Dilute the enzyme to the desired working concentration in Assay Buffer immediately before initiating the reaction. Keep the diluted enzyme on ice.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the Verubecestat stock solution in DMSO to create a range of concentrations for testing. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid affecting enzyme activity.[10]
-
-
Assay Plate Setup (96-well format):
-
Blank (No Enzyme, No Inhibitor): Add Assay Buffer and substrate. This is for background fluorescence subtraction.
-
Negative Control (No Inhibitor): Add Assay Buffer, DMSO (at the same final concentration as the inhibitor wells), substrate, and enzyme. This represents 100% enzyme activity.
-
Positive Control (Known Inhibitor): If available, include a known BACE1 inhibitor as a reference.
-
Test Wells (Verubecestat): Add Assay Buffer, the corresponding Verubecestat dilution, substrate, and enzyme.
-
-
Assay Protocol: a. To each well of the 96-well plate, add the components in the following order: i. Assay Buffer. ii. Verubecestat dilution or DMSO (for controls). iii. BACE1 FRET substrate solution. b. Mix the contents of the plate gently. c. Pre-incubate the plate at 37°C for 10-15 minutes.[12] d. Initiate the reaction by adding the diluted BACE1 enzyme solution to all wells except the "Blank" wells. e. Immediately place the plate in a fluorescent microplate reader pre-set to 37°C.
-
Fluorescence Measurement:
-
Kinetic Assay (Recommended): Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a duration of 30-60 minutes.[9] The rate of increase in fluorescence (slope of the linear portion of the curve) corresponds to the BACE1 activity.
-
Endpoint Assay: Incubate the plate at 37°C for a fixed period (e.g., 30-60 minutes) in the dark.[9] Measure the final fluorescence intensity.
-
-
Data Analysis: a. Subtract the background fluorescence (from "Blank" wells) from all other readings. b. Calculate the percentage of inhibition for each Verubecestat concentration using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Negative Control Well)] x 100 c. Plot the % Inhibition against the logarithm of the Verubecestat concentration. d. Determine the IC50 value by fitting the data to a four-parameter logistic (or similar sigmoidal dose-response) curve.
Conclusion
The provided protocol offers a reliable framework for determining the in vitro inhibitory activity of this compound against BACE1. The potent inhibitory constants (Ki and IC50) in the low nanomolar range highlight Verubecestat's efficacy at the enzymatic level. This assay is a fundamental tool for the characterization of BACE1 inhibitors and can be adapted for high-throughput screening of new chemical entities in drug discovery programs targeting Alzheimer's disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alzforum.org [alzforum.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. behavioralhealth2000.com [behavioralhealth2000.com]
- 6. Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)-A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Serum beta-secretase 1 (BACE1) activity as candidate biomarker for late-onset Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Verubecestat TFA Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Verubecestat (MK-8931) is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease.[1][2][3][4][5] The trifluoroacetate (TFA) salt of Verubecestat is frequently used in research settings. Accurate and consistent preparation of stock solutions is crucial for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of Verubecestat TFA stock solutions using dimethyl sulfoxide (DMSO).
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound for easy reference.
| Parameter | Value | Source(s) |
| Molecular Weight | 523.43 g/mol | [1][6][7] |
| CAS Number | 2095432-65-6 | [1][6][8] |
| Solubility in DMSO | Up to 100 mg/mL (191.04 mM) | [1] |
| Recommended Stock Solution Concentration | 10 mM - 50 mM | [9] |
| Storage of Powder | 3 years at -20°C | [1] |
| Storage of Stock Solution in DMSO | 1 month at -20°C, 1 year at -80°C | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a step-by-step procedure for preparing a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes and sterile, nuclease-free pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
DMSO can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Refer to the Safety Data Sheet (SDS) for this compound for complete safety information.
Calculations
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol )
Example calculation for 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L x 0.001 L x 523.43 g/mol x 1000 mg/g
-
Mass (mg) = 5.23 mg
Step-by-Step Procedure
-
Preparation: Ensure the workspace is clean and dry. Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent moisture absorption, especially by the DMSO.[1]
-
Weighing: Accurately weigh 5.23 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
Dissolution: Add 1 mL of high-purity DMSO to the tube containing the this compound powder.
-
Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming (not exceeding 40°C) or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1] When needed, thaw a single aliquot and use it immediately. Discard any unused portion of the thawed aliquot.
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
BACE1 Signaling Pathway and Inhibition by Verubecestat
Caption: Verubecestat inhibits BACE1, preventing APP cleavage.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Verubecestat | C17H17F2N5O3S | CID 51352361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Verubecestat - Wikipedia [en.wikipedia.org]
- 5. Verubecestat | ALZFORUM [alzforum.org]
- 6. MK-8931 TFA Datasheet DC Chemicals [dcchemicals.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. Verubecestat (MK-8931) Trifluoroacetate - CAS:2095432-65-6 - 北京欣恒研科技有限公司 [konoscience.com]
- 9. benchchem.com [benchchem.com]
Verubecestat TFA in Alzheimer's Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Verubecestat (MK-8931), a potent β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor, in preclinical mouse models of Alzheimer's disease. The trifluoroacetate (TFA) salt is a common formulation for research purposes. Verubecestat has been investigated for its potential to reduce the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease.[1]
Mechanism of Action
Verubecestat is a potent and selective inhibitor of BACE1, the rate-limiting enzyme in the production of Aβ from the amyloid precursor protein (APP).[2][3] By blocking BACE1 activity, verubecestat reduces the generation of Aβ40 and Aβ42 peptides, thereby aiming to slow the progression of amyloid plaque formation in the brain.[4][5] The inhibition of BACE1 also leads to a decrease in the soluble APPβ (sAPPβ) fragment, a direct product of BACE1 cleavage, which can serve as a pharmacodynamic biomarker of target engagement.[6]
BACE1 Signaling Pathway
Caption: BACE1 cleavage of APP and its inhibition by verubecestat.
Quantitative Data Summary
The following table summarizes the dosages, administration routes, and observed effects of verubecestat in various Alzheimer's disease mouse models.
| Mouse Model | Dosage | Administration Route | Duration | Key Findings | Reference(s) |
| Tg2576-AβPPswe | ~110 mg/kg/day | In-diet | 12 weeks | >90% reduction in plasma Aβ40/42; 62-68% reduction in CSF Aβ40/42; 67% reduction in brain sAPPβ; Significant suppression of brain Aβ40/42 accumulation and plaque load. | [7] |
| 5XFAD | Not specified (low, medium, high doses) | Ad libitum in chow | 3 months (prophylactic) | Dose-dependent attenuation of plasma Aβ40/42; Modest reduction in soluble brain Aβ in females; Attenuated amyloid plaque deposition. | [8][9] |
| Sprague-Dawley Rats (for PK/PD) | 10 and 30 mg/kg (single dose) | Oral gavage | Acute | Dose-dependent reduction of plasma, CSF, and cortical Aβ40. | [10] |
| Cynomolgus Monkeys (for PK/PD) | 3 and 10 mg/kg (single dose) | Oral gavage | Acute | >70% maximal reduction in CSF Aβ40 and sAPPβ. | [10] |
Experimental Protocols
Verubecestat Formulation and Administration
a. In-Chow Formulation (Chronic Studies):
-
Objective: To provide continuous, long-term administration of verubecestat.
-
Procedure:
-
Calculate the required concentration of verubecestat TFA to be mixed into the rodent chow to achieve the target dose in mg/kg/day. This calculation should account for the average daily food consumption of the specific mouse strain and age.
-
This compound is typically incorporated into a standard purified rodent diet.
-
Ensure homogenous mixing of the compound within the chow to provide consistent dosing.
-
Store the formulated chow in a cool, dry, and dark place to prevent degradation.
-
Provide the medicated chow ad libitum to the mice.[8]
-
Monitor food intake and body weight regularly to adjust dosing if necessary and to assess for any adverse effects.[8]
-
b. Oral Gavage Formulation (Acute Studies):
-
Objective: To administer a precise, single dose of verubecestat.
-
Procedure:
-
Prepare a vehicle solution suitable for oral administration in mice (e.g., a mixture of PEG300, Tween80, and water).[11]
-
Dissolve the required amount of this compound in the vehicle to achieve the desired final concentration.
-
Administer the solution to the mice via oral gavage using a proper gavage needle size for the animal's weight.
-
The volume administered should be based on the mouse's body weight.
-
Assessment of Aβ Levels
a. Brain Tissue Homogenization and Guanidine-HCl Extraction:
-
Objective: To extract total Aβ peptides from brain tissue.
-
Procedure:
-
Following euthanasia, harvest the mouse brain and dissect the region of interest (e.g., cortex, hippocampus).
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C until use.
-
Homogenize the brain tissue in a suitable buffer (e.g., sucrose buffer).[7]
-
To extract total Aβ, add Guanidine-HCl to the homogenate to a final concentration of 5M.
-
Incubate the mixture with gentle shaking for 3-4 hours at room temperature.
-
Centrifuge the samples at high speed (e.g., 16,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the solubilized Aβ peptides for analysis.
-
b. Aβ Quantification using Meso Scale Discovery (MSD) Assay:
-
Objective: To quantify the levels of Aβ40 and Aβ42.
-
Procedure:
-
Use a commercial MSD kit for Aβ quantification according to the manufacturer's instructions.[7]
-
Briefly, coat a 96-well plate with capture antibodies specific for Aβ40 or Aβ42.
-
Add the prepared brain extracts, plasma, or CSF samples to the wells.
-
Incubate to allow the capture of Aβ peptides.
-
Wash the plate and add a detection antibody conjugated to an electrochemiluminescent label.
-
Read the plate on an MSD instrument to quantify the Aβ levels based on a standard curve.
-
Behavioral and Cognitive Assessment
-
Objective: To evaluate the impact of verubecestat treatment on cognitive function and general health.
-
Note: While some studies reported no cognitive improvement, these assessments are standard in preclinical AD research.[8]
-
Procedures:
-
Frailty Index: Assess general health and age-related decline. This can include scoring of coat color changes, which have been noted as a side effect of verubecestat in mice.[8]
-
Motor Function Tests: Use tests like the open field or rotarod to assess locomotor activity and motor coordination, as motor alterations have been observed.[8]
-
Cognitive Tests: Employ standard memory and learning paradigms such as the Morris water maze, Y-maze, or contextual fear conditioning to evaluate cognitive performance.
-
Experimental Workflow
Caption: A typical experimental workflow for evaluating verubecestat.
Conclusion
Verubecestat has demonstrated robust target engagement in mouse models of Alzheimer's disease, effectively reducing central and peripheral Aβ levels.[4] However, it is crucial to note that despite these biochemical effects, verubecestat did not show cognitive benefits in clinical trials and was associated with some side effects in preclinical models, such as changes in coat color and motor alterations.[8] These application notes and protocols are intended to guide researchers in designing and executing preclinical studies to further investigate the effects of BACE1 inhibitors. Careful consideration of dose, treatment duration, and a comprehensive battery of outcome measures are essential for the rigorous evaluation of such compounds.
References
- 1. Verubecestat | ALZFORUM [alzforum.org]
- 2. selleckchem.com [selleckchem.com]
- 3. New Support for Experimental Alzheimer’s Drug | The Scientist [the-scientist.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic Verubecestat Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prophylactic evaluation of verubecestat on disease‐ and symptom‐modifying effects in 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prophylactic evaluation of verubecestat on disease and symptom modifying effects in 5XFAD mice | AlzPED [alzped.nia.nih.gov]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Western Blot Analysis of Aβ Levels Following Verubecestat TFA Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the analysis of Amyloid-beta (Aβ) levels by Western blot following treatment with Verubecestat TFA (MK-8931 TFA). Verubecestat is a potent, orally active inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of Aβ peptides implicated in Alzheimer's disease.[1][2][3][4][5]
Introduction to this compound
This compound is the trifluoroacetic acid salt of Verubecestat (MK-8931). It is a high-affinity inhibitor of both BACE1 and BACE2.[3] BACE1 is the rate-limiting enzyme that initiates the cleavage of the amyloid precursor protein (APP), leading to the generation of Aβ peptides.[6][7][8] By inhibiting BACE1, Verubecestat effectively reduces the production of Aβ40 and Aβ42.[1][3][9] This has been demonstrated in various preclinical models and in clinical trials with Alzheimer's disease patients, where significant reductions in cerebrospinal fluid (CSF) Aβ levels were observed.[10][11][12]
Mechanism of Action
The primary mechanism of Verubecestat is the inhibition of BACE1, which prevents the initial cleavage of APP into the C99 fragment. This fragment is the substrate for γ-secretase, which subsequently cleaves it to produce Aβ peptides of varying lengths, including the aggregation-prone Aβ42. By blocking the first step, Verubecestat effectively halts the amyloidogenic pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of Verubecestat on Aβ levels as reported in various studies.
Table 1: Effect of Verubecestat on Aβ Levels in Cerebrospinal Fluid (CSF)
| Organism/Patient Population | Dose | Duration | Aβ40 Reduction | Aβ42 Reduction | sAPPβ Reduction | Reference |
| Mild-to-Moderate AD Patients | 12 mg/day | 7 days | 57% | - | - | [12] |
| Mild-to-Moderate AD Patients | 40 mg/day | 7 days | 79% | - | - | [12] |
| Mild-to-Moderate AD Patients | 60 mg/day | 7 days | 84% | - | - | [12] |
| Mild-to-Moderate AD Patients | 12 mg/day | 78 weeks | 70% | - | Yes | [13] |
| Mild-to-Moderate AD Patients | 40 mg/day | 78 weeks | >80% | - | Yes | [13] |
| Healthy Volunteers & AD Patients | 12-60 mg | 7 days | Yes | Yes | Yes | [10] |
| Tg2576-AβPPswe Mice | In-diet | 12 weeks | 62% | 68% | - | [9] |
Table 2: Effect of Verubecestat on Brain Aβ Levels
| Organism | Dose | Duration | Aβ40 Reduction | Aβ42 Reduction | Plaque Load Reduction | Reference |
| Tg2576-AβPPswe Mice | In-diet | 12 weeks | 24% | - | Yes | [9] |
| 5XFAD Mice | In-diet | 3 months | Yes | Yes | Yes | [14] |
Signaling Pathway and Experimental Workflow
Caption: Amyloid Precursor Protein (APP) processing pathway and the inhibitory action of Verubecestat on BACE1.
Caption: Experimental workflow for Western blot analysis of Aβ levels after this compound treatment.
Experimental Protocols
Protocol 1: this compound Treatment of Cell Cultures
This protocol is a general guideline and should be optimized for specific cell lines (e.g., SH-SY5Y cells overexpressing APP).
Materials:
-
This compound
-
Appropriate cell culture medium and supplements
-
Vehicle control (e.g., DMSO)
-
Cell culture plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scraper
Procedure:
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and grow to approximately 70-80% confluency.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of the solvent.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection:
-
For analysis of intracellular Aβ, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Storage: Store the lysates at -80°C until ready for Western blot analysis.
Protocol 2: Western Blot Analysis for Aβ Levels
This protocol is optimized for the detection of low molecular weight Aβ peptides.
Materials:
-
Protein lysates from Protocol 1
-
Tris-Tricine gels (10-20% or 16.5%)
-
Tricine SDS sample buffer
-
Running buffer (Tris-Tricine-SDS)
-
Transfer buffer
-
PVDF or nitrocellulose membrane (0.2 µm)
-
Methanol
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibody against Aβ (e.g., 6E10 or 4G8)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Thaw protein lysates on ice.
-
Mix an appropriate amount of protein (e.g., 20-60 µg) with Tricine SDS sample buffer.
-
Crucially, do not boil samples intended for Aβ analysis. Instead, incubate at 37°C for 15 minutes.[15]
-
-
Gel Electrophoresis:
-
Load the prepared samples onto a Tris-Tricine polyacrylamide gel. Include a lane with a recombinant Aβ peptide as a positive control and molecular weight markers.
-
Run the gel according to the manufacturer's instructions (e.g., 100V for 75-90 minutes).
-
-
Protein Transfer:
-
Membrane Staining (Optional): Briefly stain the membrane with Ponceau S to verify transfer efficiency. Destain with TBS-T.
-
Antigen Retrieval (Optional but Recommended): For enhanced signal, some protocols recommend boiling the membrane in PBS for 5-10 minutes after transfer.[15]
-
Blocking:
-
Block the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[15]
-
-
Primary Antibody Incubation:
-
Dilute the primary Aβ antibody in blocking buffer according to the manufacturer's recommendation.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[15]
-
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
-
Image Acquisition and Analysis:
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
Quantify the band intensities using densitometry software. Normalize the Aβ band intensity to a loading control (e.g., β-actin or GAPDH) from the same sample. Compare the normalized Aβ levels in Verubecestat-treated samples to the vehicle-treated controls.
-
References
- 1. Chronic Verubecestat Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized Trial of Verubecestat for Prodromal Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Verubecestat | ALZFORUM [alzforum.org]
- 6. The Alzheimer's disease β-secretase enzyme, BACE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of BACE1 in Alzheimer’s synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alzheimer's β-Secretase (BACE1) Regulates the cAMP/PKA/CREB Pathway Independently of β-Amyloid | Journal of Neuroscience [jneurosci.org]
- 9. Chronic Verubecestat Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety, Tolerability, and Pharmacokinetics of the β‐Site Amyloid Precursor Protein‐Cleaving Enzyme 1 Inhibitor Verubecestat (MK‐8931) in Healthy Elderly Male and Female Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The BACE1 inhibitor verubecestat ( ... | Article | H1 Connect [archive.connect.h1.co]
- 12. merck.com [merck.com]
- 13. Unblinded data show extent of verubecestat’s failure in mild-moderate Alzheimer’s | MDedge [mdedge.com]
- 14. Prophylactic evaluation of verubecestat on disease‐ and symptom‐modifying effects in 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Quantifying Aβ40 Reduction by Verubecestat TFA using a Sandwich ELISA Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to measure the reduction of amyloid-beta 40 (Aβ40) in cell culture supernatants following treatment with Verubecestat TFA. Verubecestat is a potent inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway that produces Aβ peptides.[1][2] This application note includes a detailed experimental workflow, data presentation guidelines, and visual diagrams to illustrate the signaling pathway and experimental procedures.
Introduction
Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain.[3] These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase.[3] BACE1 initiates the amyloidogenic pathway, making it a prime therapeutic target for reducing Aβ production.[1]
Verubecestat (MK-8931) is a potent BACE1 inhibitor that has been shown to significantly reduce the levels of Aβ40 and Aβ42 in various models, including cell cultures, animal models, and human clinical trials.[3][4][5] An accurate and reproducible method for quantifying the reduction of Aβ40 is crucial for evaluating the efficacy of BACE1 inhibitors in a preclinical setting. The sandwich ELISA is a highly specific and sensitive immunoassay suitable for this purpose.
This application note provides a step-by-step protocol for treating a relevant cell line (e.g., HEK293 cells overexpressing a mutant form of APP) with this compound and subsequently measuring the Aβ40 levels in the cell culture supernatant using a sandwich ELISA.
Mechanism of Action of Verubecestat
Verubecestat inhibits the enzymatic activity of BACE1, which is the rate-limiting step in the production of Aβ peptides. By binding to BACE1, Verubecestat prevents the cleavage of APP at the β-site, thereby reducing the generation of the C99 fragment. This C99 fragment is the substrate for γ-secretase, which ultimately produces Aβ40 and Aβ42. The inhibition of BACE1 leads to a dose-dependent decrease in the secretion of Aβ peptides.
Data Presentation
The following tables summarize the key in vitro properties of Verubecestat and provide representative data for the expected dose-dependent reduction of Aβ40 in a cell-based assay.
Table 1: In Vitro Activity of Verubecestat
| Parameter | Cell Line | Value | Reference |
| Aβ40 IC50 | HEK293 APPSwe/Lon | 2.1 nM | [4] |
| BACE1 Ki | Purified Human Enzyme | 2.2 nM | [4] |
Table 2: Representative Dose-Response of Verubecestat on Aβ40 Reduction
| This compound (nM) | Aβ40 Concentration (pg/mL) | % Inhibition |
| 0 (Vehicle Control) | 1500 | 0 |
| 0.1 | 1350 | 10 |
| 1 | 900 | 40 |
| 2.1 (IC50) | 750 | 50 |
| 10 | 300 | 80 |
| 100 | 150 | 90 |
Note: The data in Table 2 are illustrative and based on published IC50 values. Actual results may vary depending on the specific cell line, passage number, and experimental conditions.
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol is designed for a human embryonic kidney (HEK293) cell line stably expressing a mutant form of human APP (e.g., APPSwe), which increases Aβ production.
Materials:
-
HEK293 cells expressing mutant APP
-
Complete growth medium (e.g., DMEM with 10% FBS and appropriate selection antibiotics)
-
Serum-free medium
-
This compound
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well cell culture plates (e.g., 24-well or 48-well)
Procedure:
-
Cell Seeding: Seed the HEK293-APP cells in a multi-well plate at a density that will result in 80-90% confluency at the time of treatment.
-
Preparation of Verubecestat Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C or -80°C.
-
Cell Treatment: a. Once cells reach the desired confluency, aspirate the growth medium. b. Wash the cells gently with sterile PBS. c. Replace the medium with serum-free medium. This is to avoid potential interference from serum components in the ELISA. d. Prepare serial dilutions of this compound in serum-free medium from the stock solution to achieve the desired final concentrations (e.g., 0.1 nM to 100 nM). Include a vehicle control (DMSO at the same final concentration as the highest Verubecestat dose). e. Add the Verubecestat dilutions and the vehicle control to the respective wells.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: a. After incubation, carefully collect the cell culture supernatant from each well. b. Centrifuge the supernatants at 1,500 rpm for 10 minutes at 4°C to pellet any cells or debris.[4] c. Transfer the clarified supernatants to clean tubes. Samples can be assayed immediately or stored at -80°C. Avoid repeated freeze-thaw cycles.
Aβ40 Sandwich ELISA Protocol
This protocol is a general guideline for a typical sandwich ELISA. It is recommended to follow the specific instructions provided with a commercial Aβ40 ELISA kit.
Materials:
-
Aβ40 ELISA plate pre-coated with a capture antibody (e.g., a monoclonal antibody specific for the C-terminus of Aβ40).
-
Recombinant human Aβ40 standard.
-
Biotinylated detection antibody (e.g., a monoclonal antibody specific for the N-terminus of Aβ40).
-
Streptavidin-HRP conjugate.
-
Assay diluent/blocking buffer.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
TMB substrate solution.
-
Stop solution (e.g., 2 N H2SO4).
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.
-
Standard Curve Preparation: Create a serial dilution of the Aβ40 standard in the assay diluent to generate a standard curve.[6][7][8] Typical ranges are from 7.8 to 500 pg/mL.[7]
-
Add Samples and Standards: Add 100 µL of each standard, sample, and a blank control (assay diluent only) to the appropriate wells of the pre-coated plate. It is recommended to run all standards and samples in duplicate.
-
First Incubation: Seal the plate and incubate for 2 hours at room temperature or overnight at 4°C.
-
Washing: Aspirate the contents of the wells and wash the plate three times with wash buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.
-
Add Detection Antibody: Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Second Incubation: Seal the plate and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 5.
-
Add Streptavidin-HRP: Add 100 µL of the diluted Streptavidin-HRP conjugate to each well.
-
Third Incubation: Seal the plate and incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Aspirate the contents and wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. A blue color will develop in proportion to the amount of Aβ40 present.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Immediately measure the optical density (OD) at 450 nm using a microplate reader. A wavelength correction at 570 nm is recommended if available.
Data Analysis
-
Standard Curve: Subtract the average OD of the blank from all other OD readings. Plot the average corrected OD values for each standard against their known concentrations. Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.
-
Calculate Aβ40 Concentration: Use the standard curve to determine the concentration of Aβ40 in each sample.
-
Calculate Percent Inhibition: Calculate the percentage of Aβ40 reduction for each Verubecestat concentration using the following formula: % Inhibition = (1 - ([Aβ40]treated / [Aβ40]vehicle)) * 100
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | Reagents added in the wrong order or a step was skipped. | Carefully follow the protocol. Ensure all reagents are added in the correct sequence.[9] |
| Insufficient incubation times or incorrect temperature. | Adhere to the recommended incubation times and temperatures.[9] | |
| Inactive reagents (e.g., expired, improper storage). | Check the expiration dates and storage conditions of all reagents. | |
| High Background | Insufficient washing. | Increase the number of washes or include a soak step. Ensure complete aspiration of buffer after each wash.[10] |
| Detection antibody or Streptavidin-HRP concentration too high. | Optimize the concentration of the detection reagents by performing a titration.[9] | |
| Cross-contamination between wells. | Use fresh pipette tips for each standard and sample. Be careful not to splash reagents between wells.[11] | |
| Poor Precision (High CV%) | Inaccurate pipetting. | Calibrate pipettes and use proper pipetting technique. Ensure tips are securely fitted.[12] |
| Incomplete mixing of reagents. | Thoroughly mix all reagents before adding them to the wells. | |
| "Edge effect" due to temperature or evaporation differences. | Equilibrate the plate to room temperature before use and use a plate sealer during incubations.[10] |
References
- 1. Randomized Trial of Verubecestat for Prodromal Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Verubecestat | ALZFORUM [alzforum.org]
- 3. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Chronic Verubecestat Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tribioscience.com [tribioscience.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. nordicbiosite.com [nordicbiosite.com]
- 9. ELISA 疑難排解指南 [sigmaaldrich.com]
- 10. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 11. mybiosource.com [mybiosource.com]
- 12. hycultbiotech.com [hycultbiotech.com]
Unveiling Brain Penetration: In Vivo Microdialysis for Verubecestat TFA
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for utilizing in vivo microdialysis to assess the brain penetration of Verubecestat TFA, a potent BACE1 inhibitor investigated for Alzheimer's disease. We present a comprehensive protocol for conducting in vivo microdialysis in a rodent model, along with methods for sample analysis and data interpretation. Furthermore, we summarize the available quantitative data on Verubecestat's central nervous system distribution and detail its mechanism of action through the BACE1 signaling pathway.
Introduction
Verubecestat (MK-8931) is a small molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides.[1][2][3] The accumulation of Aβ plaques in the brain is a pathological hallmark of Alzheimer's disease.[2] Therefore, inhibiting BACE1 to reduce Aβ production has been a major therapeutic strategy.[1][2][3]
Effective central nervous system (CNS) therapies require adequate penetration of the blood-brain barrier (BBB) to reach their target. In vivo microdialysis is considered the gold standard technique for measuring the unbound concentration of a drug in the brain's interstitial fluid (ISF), which represents the pharmacologically active fraction.[4][5][6] This application note details the use of in vivo microdialysis to determine the brain penetration of this compound, providing researchers with the necessary protocols to conduct such studies.
Quantitative Data on Verubecestat Brain Penetration
While specific in vivo microdialysis data detailing the unbound brain-to-plasma concentration ratio (Kp,uu,brain) for Verubecestat is not extensively available in the public domain, preclinical studies in rats and monkeys have demonstrated its ability to cross the BBB and exert its pharmacodynamic effects.[1][7] The following table summarizes key pharmacokinetic parameters and Aβ reduction data from preclinical studies.
| Parameter | Species | Dose | Route | Value | Reference |
| Pharmacokinetics | |||||
| Tmax (plasma) | Rat | 10 mg/kg | Oral | ~2 hours | [7] |
| Cmax (plasma) | Rat | 10 mg/kg | Oral | ~1.5 µM | [7] |
| T1/2 (plasma) | Rat | 10 mg/kg | Oral | ~4 hours | [7] |
| Aβ40 Reduction | |||||
| CSF | Rat | 10 mg/kg | Oral | >90% reduction at 3 hours | [7] |
| Cortex | Rat | 10 mg/kg | Oral | >90% reduction at 3 hours | [7] |
| CSF | Monkey | 3 mg/kg | Oral | ~80% reduction at 8 hours | [7] |
| Unbound Concentrations (Estimated) | |||||
| Unbound Plasma EC50 (for Aβ40 reduction in CSF) | Rat | - | - | 48 nM | [7] |
| Unbound Plasma EC50 (for Aβ40 reduction in cortex) | Rat | - | - | 81 nM | [7] |
Experimental Protocol: In Vivo Microdialysis in Rats
This protocol outlines the key steps for performing an in vivo microdialysis study to measure this compound concentrations in the brain ISF of rats.
Materials
-
Animal Model: Male Sprague-Dawley rats (250-300 g)
-
This compound: Reference standard
-
Microdialysis Probes: Concentric-style probes with a 2-4 mm membrane length and a 10-20 kDa molecular weight cut-off.
-
Guide Cannula: Sized to fit the microdialysis probes.
-
Perfusion Pump: Capable of low flow rates (0.5-2.0 µL/min).
-
Fraction Collector: Refrigerated to prevent sample degradation.
-
Surgical Instruments: Standard stereotaxic surgery kit.
-
Anesthesia: Isoflurane or a ketamine/xylazine cocktail.
-
Artificial Cerebrospinal Fluid (aCSF): (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2)
-
LC-MS/MS System: For bioanalysis of Verubecestat in dialysates.
Methods
3.2.1. Surgical Implantation of Guide Cannula
-
Anesthetize the rat and secure it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., hippocampus or striatum).
-
Slowly lower the guide cannula to the desired coordinates.
-
Secure the guide cannula to the skull with dental cement.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for 5-7 days.
3.2.2. Microdialysis Probe Insertion and Equilibration
-
On the day of the experiment, gently restrain the rat and remove the dummy cannula.
-
Slowly insert the microdialysis probe through the guide cannula into the brain.
-
Connect the probe inlet to the perfusion pump and the outlet to the fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1.0 µL/min).
-
Allow the system to equilibrate for at least 2 hours before sample collection.
3.2.3. Verubecestat Administration and Sample Collection
-
Administer this compound at the desired dose and route (e.g., oral gavage).
-
Simultaneously begin collecting dialysate samples into vials in the refrigerated fraction collector.
-
Collect samples at regular intervals (e.g., every 20-30 minutes) for a predetermined duration (e.g., 8-12 hours).
-
Collect parallel blood samples at specified time points to determine plasma concentrations.
3.2.4. Sample Analysis by LC-MS/MS
-
Analyze the dialysate and plasma samples for Verubecestat concentrations using a validated LC-MS/MS method. A previously published method for Verubecestat in rat plasma can be adapted.[8]
-
Chromatography: C18 column with a gradient elution using acetonitrile and 0.1% formic acid in water.
-
Mass Spectrometry: Positive ion electrospray ionization (ESI) with multiple reaction monitoring (MRM). The transition for Verubecestat is m/z 410.1 → 124.0.[8]
-
-
Determine the in vivo recovery of the microdialysis probe using a suitable method (e.g., retrodialysis).
Data Analysis
-
Calculate the unbound concentration of Verubecestat in the brain ISF by correcting the dialysate concentration for the in vivo probe recovery.
-
Determine the unbound concentration of Verubecestat in plasma.
-
Calculate the unbound brain-to-plasma concentration ratio (Kp,uu,brain) at steady state.
Visualizations
BACE1 Signaling Pathway
Caption: Verubecestat inhibits BACE1, preventing APP cleavage.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for Verubecestat brain penetration study.
Conclusion
References
- 1. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. Quantification and pharmacokinetic property of verubecestat an BACE1 inhibitor in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemistry for Amyloid Plaques in Verubecestat-Treated Tissues
Introduction
Verubecestat (MK-8931) is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is the rate-limiting enzyme that initiates the amyloidogenic processing of the amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides.[3][4] These peptides, particularly Aβ42, are prone to aggregation and are the primary component of the senile plaques characteristic of Alzheimer's disease (AD).[3][5] By blocking BACE1, Verubecestat aims to reduce the production of Aβ, thereby preventing the formation and growth of amyloid plaques.[6]
Immunohistochemistry (IHC) is a critical technique for the visualization and quantification of amyloid plaques within brain tissue.[7][8] This method utilizes antibodies that specifically target Aβ peptides to allow for the microscopic localization and assessment of plaque burden. For researchers and drug development professionals studying the effects of BACE1 inhibitors like Verubecestat, IHC is an invaluable tool for demonstrating target engagement and therapeutic efficacy in preclinical and clinical studies. It provides spatial information on plaque distribution and morphology that complements biochemical assays like ELISA.[9][10]
Principle of the Application
This protocol describes the use of immunohistochemistry to detect and quantify Aβ plaques in formalin-fixed, paraffin-embedded (FFPE) brain tissue from subjects or animal models treated with Verubecestat. The procedure involves preparing tissue sections, performing antigen retrieval to unmask the Aβ epitope, and incubating with a primary antibody against Aβ. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection, allowing for the visualization of plaques. The resulting stained sections can be imaged and analyzed to quantify plaque load, size, and distribution, providing a key outcome measure for the biological effect of Verubecestat treatment.
Quantitative Data Summary
While clinical trials with Verubecestat were discontinued due to a lack of clinical efficacy, the compound demonstrated robust target engagement by significantly reducing Aβ levels in the cerebrospinal fluid (CSF).[1][11] Preclinical studies in animal models also showed a marked reduction in brain Aβ concentrations.[2][12][13] The following tables represent hypothetical quantitative data that could be obtained from an IHC analysis of brain tissue from a preclinical study, reflecting the expected biological effect of Verubecestat on amyloid plaque pathology.
Table 1: Effect of Verubecestat on Aβ Plaque Load in an AD Mouse Model
| Treatment Group | Dose (mg/kg/day) | Mean Plaque Area (%) in Cortex | % Reduction vs. Vehicle | Mean Plaque Area (%) in Hippocampus | % Reduction vs. Vehicle |
| Vehicle | 0 | 12.5 ± 2.1 | - | 8.9 ± 1.5 | - |
| Verubecestat | 10 | 6.8 ± 1.3 | 45.6% | 4.5 ± 0.9 | 49.4% |
| Verubecestat | 30 | 3.1 ± 0.8 | 75.2% | 2.0 ± 0.5 | 77.5% |
Data are presented as mean ± standard deviation. Plaque area is quantified as the percentage of the total region of interest occupied by Aβ-immunoreactive deposits.
Table 2: Changes in Cerebrospinal Fluid (CSF) Aβ Biomarkers
| Treatment Group | Dose | Change in CSF Aβ40 | Change in CSF sAPPβ |
| Placebo | - | +2% | +1% |
| Verubecestat | 12 mg | -75% | -78% |
| Verubecestat | 40 mg | -84% | -86% |
This table is based on published clinical trial data demonstrating target engagement.[1] sAPPβ is a direct product of BACE1 activity.
Visualizations
Signaling Pathway Diagram
Caption: APP processing pathways and the inhibitory action of Verubecestat on BACE1.
Experimental Workflow Diagram
Caption: Workflow for immunohistochemical detection and analysis of amyloid plaques.
Detailed Experimental Protocol
This protocol provides a standard method for the immunohistochemical detection of amyloid-beta plaques in FFPE brain tissue. Optimization may be required depending on the specific antibody, tissue type, and fixation method used.
Materials and Reagents
-
FFPE brain tissue sections on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Deionized water (DI H₂O)
-
Antigen Retrieval Solution: 88% Formic Acid
-
Quenching Solution: 3% Hydrogen Peroxide (H₂O₂) in Methanol or TBS
-
Tris-Buffered Saline (TBS): 50 mM Tris-HCl, 150 mM NaCl, pH 7.6
-
TBS with 0.1% Tween-20 (TBS-T) for washes
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host of the secondary antibody) in TBS
-
Primary Antibody: Mouse anti-Aβ monoclonal antibody (e.g., 6E10 or 4G8)
-
Biotinylated Secondary Antibody: Goat anti-mouse IgG (H+L)
-
Detection Reagent: Avidin-Biotin Complex (ABC) kit (e.g., Vector Elite ABC)
-
Chromogen: 3,3'-Diaminobenzidine (DAB) substrate kit
-
Counterstain: Harris' Hematoxylin
-
Mounting Medium: Permanent, xylene-based mounting medium
Procedure
-
Deparaffinization and Rehydration a. Immerse slides in Xylene: 2 changes, 5 minutes each. b. Immerse in 100% Ethanol: 2 changes, 3 minutes each. c. Immerse in 95% Ethanol: 1 change, 3 minutes. d. Immerse in 70% Ethanol: 1 change, 3 minutes. e. Rinse gently in running tap water for 5 minutes.
-
Antigen Retrieval [9][14] a. Immerse slides in 88% Formic Acid for 5-10 minutes at room temperature. b. Wash thoroughly in running tap water for 5 minutes, followed by 3 washes in TBS for 2 minutes each.
-
Peroxidase Quenching a. Incubate sections in 3% H₂O₂ solution for 10-15 minutes to block endogenous peroxidase activity. b. Wash 3 times in TBS for 5 minutes each.
-
Blocking a. Incubate sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
Primary Antibody Incubation a. Dilute the primary anti-Aβ antibody in Blocking Buffer to its optimal concentration. b. Tap off excess blocking buffer from the slides and apply the diluted primary antibody. c. Incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation a. Wash slides 3 times in TBS-T for 5 minutes each. b. Apply the biotinylated secondary antibody, diluted according to the manufacturer's instructions in TBS. c. Incubate for 60 minutes at room temperature.
-
Detection a. Wash slides 3 times in TBS-T for 5 minutes each. b. Prepare the ABC reagent according to the kit instructions and incubate sections for 30-60 minutes at room temperature. c. Wash slides 3 times in TBS for 5 minutes each. d. Prepare the DAB chromogen solution and apply to sections. Monitor development under a microscope (typically 2-10 minutes) until brown precipitate is visible at the plaque sites. e. Stop the reaction by immersing the slides in DI H₂O.
-
Counterstaining, Dehydration, and Mounting a. Lightly counterstain the sections with Harris' Hematoxylin for 30-60 seconds. b. "Blue" the stain by rinsing in running tap water for 5 minutes. c. Dehydrate the sections through a graded ethanol series (70%, 95%, 100%) and clear in xylene. d. Apply a drop of permanent mounting medium and place a coverslip, avoiding air bubbles.
Image Acquisition and Analysis
-
Imaging: After the slides have dried, systematically capture high-resolution, non-overlapping digital images of the regions of interest (e.g., cortex, hippocampus) using a brightfield microscope equipped with a digital camera.[9]
-
Quantification: Use image analysis software (e.g., ImageJ/Fiji, QuPath) to quantify the amyloid plaque burden.[8][9] a. Set Threshold: Apply a color threshold to specifically select the brown DAB staining. b. Measure Area: Calculate the percentage of the total area of the region of interest that is positively stained (Aβ plaque load or % area fraction). c. Plaque Count and Size: Alternatively, count the number of individual plaques and measure their average size.
-
Statistical Analysis: Compare the quantitative data between treatment groups (e.g., Verubecestat vs. vehicle) using appropriate statistical tests (e.g., t-test, ANOVA).
References
- 1. Verubecestat | ALZFORUM [alzforum.org]
- 2. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biospective.com [biospective.com]
- 8. Measurement of Aβ Amyloid Plaques and Tau Protein in Postmortem Human Alzheimer’s Disease Brain by Autoradiography Using [18F]Flotaza, [125I]IBETA, [124/125I]IPPI and Immunohistochemistry Analysis Using QuPath - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 11. Randomized Trial of Verubecestat for Prodromal Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The BACE1 inhibitor verubecestat ( ... | Article | H1 Connect [archive.connect.h1.co]
- 13. researchgate.net [researchgate.net]
- 14. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the IC50 of Verubecestat (MK-8931) using a Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verubecestat (MK-8931) is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides.[1][2] The accumulation of Aβ peptides in the brain is considered a central event in the pathophysiology of Alzheimer's disease (AD).[3][4] As such, BACE1 is a prime therapeutic target for the development of AD treatments.[4][5][6] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Verubecestat in a cell-based assay by measuring the reduction of Aβ40.
Verubecestat has been shown to effectively reduce Aβ40 in cellular models with a reported IC50 of approximately 13 nM and a Ki of 7.8 nM.[1][7][8] Further studies have indicated IC50 values of 2.1 nM for Aβ40, 0.7 nM for Aβ42, and 4.4 nM for the soluble amyloid precursor protein β (sAPPβ) in human cells.[9][10]
BACE1 Signaling Pathway in Amyloid-β Production
The BACE1 enzyme initiates the cleavage of the amyloid precursor protein (APP), leading to the generation of Aβ peptides.[3][4] BACE1 cleaves APP to release a secreted ectodomain (sAPPβ) and a membrane-bound C-terminal fragment (C99).[3] The C99 fragment is subsequently cleaved by γ-secretase to produce Aβ peptides of varying lengths, most commonly Aβ40 and Aβ42.[3] Verubecestat inhibits BACE1, thereby reducing the production of sAPPβ and consequently, Aβ peptides.
Figure 1. BACE1 signaling pathway and the inhibitory action of Verubecestat.
Quantitative Data Summary
The following table summarizes the reported in vitro and cell-based potency of Verubecestat.
| Parameter | Value (nM) | Assay Type | Species | Reference |
| IC50 (Aβ40) | 13 | Cell-based | - | [1][7][8] |
| Ki (Aβ40) | 7.8 | Cell-based | - | [1][7][8] |
| IC50 (Aβ40) | 2.1 | Cell-based | Human | [9][10] |
| IC50 (Aβ42) | 0.7 | Cell-based | Human | [9] |
| IC50 (sAPPβ) | 4.4 | Cell-based | Human | [9] |
| Ki (BACE1) | 2.2 | Cell-free | Human | [5] |
| Ki (BACE1) | 3.4 | Cell-free | Mouse | [5] |
| Ki (BACE2) | 0.34 | Cell-free | Human | [5] |
Experimental Protocol: Cell-Based Assay for Verubecestat IC50 Determination
This protocol describes a method to determine the IC50 of Verubecestat by measuring its effect on Aβ40 secretion from a human neuroblastoma cell line overexpressing human APP.
Materials and Reagents
-
Human neuroblastoma cell line (e.g., SH-SY5Y) stably overexpressing human APP with the Swedish mutation (APPsw)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Opti-MEM I Reduced Serum Medium
-
Verubecestat TFA salt
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Human Aβ40 ELISA kit
-
96-well cell culture plates, sterile
-
Reagent reservoirs, sterile
-
Multichannel pipettes and sterile tips
Experimental Workflow
Figure 2. Experimental workflow for determining the IC50 of Verubecestat.
Step-by-Step Methodology
1. Cell Culture a. Culture APPsw-SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. Passage cells every 3-4 days or when they reach 80-90% confluency.
2. Preparation of Verubecestat Serial Dilutions a. Prepare a 10 mM stock solution of Verubecestat in DMSO. b. Perform serial dilutions of the stock solution in Opti-MEM to obtain final concentrations ranging from 0.01 nM to 1000 nM. A typical 10-point dilution series could be: 1000, 300, 100, 30, 10, 3, 1, 0.3, 0.1, and 0.01 nM. c. Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of Verubecestat.
3. Cell Seeding a. Harvest and count the APPsw-SH-SY5Y cells. b. Seed the cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete growth medium.
4. Incubation for Cell Adherence a. Incubate the plate overnight at 37°C and 5% CO2 to allow the cells to adhere.
5. Cell Treatment a. After overnight incubation, carefully aspirate the growth medium. b. Add 100 µL of the prepared Verubecestat dilutions or vehicle control to the respective wells. It is recommended to perform each treatment in triplicate.
6. Incubation with Verubecestat a. Incubate the plate for 24 hours at 37°C and 5% CO2.
7. Collection of Supernatant a. After the 24-hour incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. b. Carefully collect the supernatant from each well for Aβ40 analysis. The supernatant can be stored at -80°C if not analyzed immediately.
8. Quantification of Aβ40 by ELISA a. Quantify the concentration of Aβ40 in the collected supernatants using a commercially available human Aβ40 ELISA kit. b. Follow the manufacturer's instructions for the ELISA procedure.
9. Data Analysis and IC50 Calculation a. Average the Aβ40 concentrations for each Verubecestat concentration and the vehicle control. b. Normalize the data by expressing the Aβ40 levels in the treated wells as a percentage of the vehicle control (100% activity). c. Plot the percentage of inhibition against the logarithm of the Verubecestat concentration. d. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value, which is the concentration of Verubecestat that produces 50% inhibition of Aβ40 production.
Conclusion
This protocol provides a robust and reproducible method for determining the IC50 of Verubecestat in a cell-based assay. The use of a cell line overexpressing APP enhances the Aβ signal, allowing for accurate quantification. This assay is a valuable tool for characterizing the potency of BACE1 inhibitors and can be adapted for high-throughput screening of new chemical entities. The expected IC50 value for Verubecestat in this assay should be in the low nanomolar range, consistent with previously published data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. alzforum.org [alzforum.org]
- 3. The Alzheimer's disease β-secretase enzyme, BACE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of BACE1 in Alzheimer’s synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alzheimer's β-Secretase (BACE1) Regulates the cAMP/PKA/CREB Pathway Independently of β-Amyloid | Journal of Neuroscience [jneurosci.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. behavioralhealth2000.com [behavioralhealth2000.com]
- 10. behavioralhealth2000.com [behavioralhealth2000.com]
Troubleshooting & Optimization
Verubecestat TFA solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Verubecestat TFA. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is soluble in organic solvents such as DMSO and ethanol but is insoluble in water.[1][2][3] The trifluoroacetate (TFA) salt form is commonly used in research settings.
Q2: I am observing precipitation when preparing my this compound stock solution in DMSO. What could be the cause?
A2: Precipitation in DMSO can occur due to the absorption of moisture, which reduces the solubility of this compound.[3][4] It is crucial to use fresh, anhydrous DMSO to prepare your stock solutions.
Q3: Can I dissolve this compound directly in an aqueous buffer for my in vitro assay?
A3: No, this compound is insoluble in water and aqueous buffers alone.[1][2][3] To prepare a working solution for in vitro assays, you should first dissolve the compound in 100% DMSO to create a high-concentration stock solution. This stock can then be serially diluted in your aqueous assay buffer. Ensure the final concentration of DMSO in your assay is low enough to not affect the biological system (typically <0.1%).
Q4: My this compound powder won't dissolve completely in ethanol. What should I do?
A4: While this compound is soluble in ethanol, its solubility is lower than in DMSO.[1][2] If you are experiencing difficulty, you can try gentle warming or sonication to aid dissolution. However, be mindful of potential degradation with excessive heat. For higher concentrations, DMSO is the recommended solvent.
Troubleshooting Guide
Issue: Precipitate formation in a prepared stock solution upon storage.
-
Possible Cause: The stock solution might be stored at too low a temperature, or the solvent may have absorbed water over time.
-
Solution:
-
Bring the solution to room temperature.
-
Gently vortex or sonicate the vial to redissolve the precipitate.
-
To prevent this, store stock solutions in small, tightly sealed aliquots to minimize freeze-thaw cycles and moisture absorption. For long-term storage, -80°C is recommended for solutions in solvent.[3]
-
Issue: Cloudiness or precipitation observed after diluting a DMSO stock solution into an aqueous medium.
-
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit in the presence of a low percentage of DMSO.
-
Solution:
-
Increase the final concentration of DMSO in your working solution if your experimental system allows.
-
Consider using a formulation with co-solvents or surfactants for in vivo studies, which can also be adapted for some in vitro applications. For example, a vehicle containing PEG300 and Tween80 can improve solubility.[2][3]
-
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents at 25°C. Please note that solubility can vary slightly between different batches.[1][2]
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) |
| DMSO | 81 - 100 | 154.74 - 191.04 |
| Ethanol | 3 - 25 | 5.73 - 47.76 |
| Water | Insoluble | Insoluble |
Data compiled from multiple sources.[1][2][3][4]
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Equilibrate the this compound vial to room temperature before opening.
-
Add fresh, anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM or 100 mg/mL).[5]
-
Vortex the solution until the compound is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution.
-
Store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[3]
Protocol 2: Preparation of a Formulation for In Vivo Oral Administration (Suspension)
For oral administration in animal models, a suspension can be prepared using carboxymethylcellulose sodium (CMC-Na).[1][2]
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile water.
-
Add the this compound powder to the CMC-Na solution.
-
Mix thoroughly using a vortex mixer or homogenizer to create a uniform suspension. A common target concentration is ≥5 mg/mL.[1][2]
-
This suspension should be prepared fresh before each use.
Protocol 3: Preparation of a Formulation for In Vivo Injection (Solution)
For injection, co-solvents are necessary to achieve a clear solution.
Method A: Corn Oil Vehicle [2][3]
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mg/mL).
-
In a separate tube, add the required volume of corn oil.
-
Add 5% of the final volume from the DMSO stock solution to the corn oil (e.g., for a 1 mL final volume, add 50 µL of the 100 mg/mL DMSO stock to 950 µL of corn oil).
-
Mix thoroughly until a clear solution is obtained. This should be used immediately.
Method B: PEG300/Tween80 Vehicle [2][3]
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mg/mL).
-
To prepare 1 mL of the final solution, add 50 µL of the 100 mg/mL DMSO stock to 400 µL of PEG300. Mix until clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of sterile water (ddH2O) to bring the final volume to 1 mL. Mix thoroughly.
-
This formulation should be prepared fresh for immediate use.
Visualizations
Signaling Pathway
Caption: Verubecestat inhibits BACE1, a key enzyme in the amyloidogenic pathway.
Experimental Workflow: Troubleshooting Solubility Issues
Caption: A logical workflow for addressing common solubility challenges with this compound.
References
Technical Support Center: Optimizing Verubecestat TFA for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Verubecestat trifluoroacetate (TFA) in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is Verubecestat and how does it work?
Verubecestat (MK-8931) is a potent, orally active inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), and to a lesser extent, BACE2.[1][2] BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which produces amyloid-beta (Aβ) peptides.[3] These peptides can aggregate to form plaques, a key pathological hallmark of Alzheimer's disease. By inhibiting BACE1, Verubecestat reduces the production of Aβ peptides.[4]
Q2: What is the significance of the TFA salt form of Verubecestat?
Verubecestat is often supplied as a trifluoroacetate (TFA) salt. TFA is a counter-ion used during the purification process of synthetic compounds. It is important to be aware that the TFA component itself can have biological effects and may influence experimental outcomes.
Q3: What are the known in vitro potency values for Verubecestat?
The inhibitory potency of Verubecestat has been determined in various assays. These values can serve as a reference for expected activity in your experiments.
| Parameter | Value (nM) | Assay System |
| Ki (BACE1) | 2.2 - 7.8 | Cell-free enzymatic assay |
| Ki (BACE2) | 0.38 | Cell-free enzymatic assay[1][5] |
| IC50 (Aβ40 reduction) | 13 | Cellular assay |
| IC50 (Aβ40) | 2.1 | HEK293 APPSwe/Lon cells[6] |
| IC50 (Aβ42) | 0.7 | HEK293 APPSwe/Lon cells[6] |
| IC50 (sAPPβ) | 4.4 | HEK293 APPSwe/Lon cells[6] |
Q4: How should I prepare a stock solution of Verubecestat TFA?
This compound is soluble in dimethyl sulfoxide (DMSO).[7] To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO to a concentration of 10-20 mM. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Troubleshooting Guide
Problem 1: I am observing high cytotoxicity or a decrease in cell viability at concentrations where I expect to see BACE1 inhibition.
-
Possible Cause: The trifluoroacetate (TFA) counter-ion may be exerting cytotoxic effects. TFA has been reported to inhibit cell proliferation in a dose-dependent manner in various cell types.
-
Troubleshooting Steps:
-
Include a TFA control: Prepare a solution of sodium trifluoroacetate (Na-TFA) at concentrations equivalent to those of the this compound being used. Treat a set of cells with this Na-TFA solution to determine if the TFA alone is causing cytotoxicity.
-
Lower the concentration range: If possible, test lower concentrations of this compound. The high potency of Verubecestat may allow for effective BACE1 inhibition at concentrations where TFA-induced cytotoxicity is minimal.
-
Consider TFA-free Verubecestat: If the TFA salt proves to be problematic, consider obtaining the free base form of Verubecestat for your experiments.
-
Optimize cell density: Ensure that cells are seeded at an optimal density. Sub-confluent or overly confluent cultures can be more susceptible to stress.
-
Problem 2: I am not observing a clear dose-dependent inhibition of Aβ production.
-
Possible Cause 1: The concentration range of this compound is not optimal for the cell line being used.
-
Troubleshooting Steps:
-
Broaden the concentration range: Test a wider range of concentrations, for example, from 0.1 nM to 10 µM, using a logarithmic dilution series.
-
Consult literature for similar cell lines: Review published studies that have used Verubecestat or other BACE1 inhibitors in your specific cell line or a similar one to guide your concentration selection.
-
-
Possible Cause 2: The incubation time is not sufficient to observe a significant reduction in Aβ levels.
-
Troubleshooting Steps:
-
Perform a time-course experiment: Treat cells with a fixed concentration of this compound and measure Aβ levels at different time points (e.g., 12, 24, 48 hours) to determine the optimal incubation period.
-
-
Possible Cause 3: The this compound has degraded or precipitated in the cell culture medium.
-
Troubleshooting Steps:
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before use.
-
Visually inspect for precipitation: After adding the compound to the medium, visually inspect for any signs of precipitation. If precipitation occurs, you may need to adjust the final DMSO concentration or the working concentration of this compound. The stability of compounds can be affected by components in the cell culture media.[8][9]
-
Problem 3: I am concerned about off-target effects of this compound.
-
Possible Cause: Verubecestat is also a potent inhibitor of BACE2, which may lead to off-target effects. Additionally, the TFA salt itself can have biological activities.
-
Troubleshooting Steps:
-
Use appropriate controls:
-
Vehicle Control: Treat cells with the same concentration of DMSO used to dissolve the this compound.
-
TFA Salt Control: As mentioned previously, include a Na-TFA control.
-
Inactive Compound Control: If available, use a structurally similar but inactive compound to control for non-specific effects.
-
-
Measure BACE2 activity: If your experimental system allows, assess the effect of Verubecestat on BACE2 activity to understand the contribution of BACE2 inhibition to your observed phenotype.
-
Cross-reference with other BACE1 inhibitors: Compare your results with those obtained using other selective BACE1 inhibitors to distinguish Verubecestat-specific effects from general BACE1 inhibition effects.
-
Experimental Protocols
Protocol 1: Cellular Aβ Reduction Assay
This protocol describes a general method for assessing the ability of this compound to reduce the production of Aβ in a cell-based assay.
Materials:
-
Cells expressing human amyloid precursor protein (APP) (e.g., HEK293-APP, SH-SY5Y)
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
Sodium Trifluoroacetate (Na-TFA)
-
Aβ40/42 ELISA kit
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of Na-TFA in water or PBS.
-
Perform serial dilutions of the this compound and Na-TFA stocks in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound, Na-TFA (as a control), or vehicle (DMSO).
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
-
Sample Collection:
-
After incubation, carefully collect the conditioned medium from each well for Aβ analysis.
-
The remaining cells can be used for a cell viability assay.
-
-
Aβ Quantification:
-
Quantify the levels of Aβ40 and Aβ42 in the conditioned medium using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Cell Viability Assessment:
-
Perform a cell viability assay on the remaining cells to assess any cytotoxic effects of the treatments.
-
-
Data Analysis:
-
Normalize the Aβ levels to the cell viability data.
-
Plot the percentage of Aβ reduction against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Verubecestat | ALZFORUM [alzforum.org]
- 3. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Verubecestat TFA Off-Target Effects: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing verubecestat, a potent BACE1 and BACE2 inhibitor, understanding its off-target profile is critical for interpreting experimental results and anticipating potential toxicities. This technical support center provides troubleshooting guidance and frequently asked questions regarding the off-target effects of verubecestat, with a focus on preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target activities of verubecestat identified in preclinical studies?
A1: Verubecestat is a potent inhibitor of both β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and BACE2. Its high affinity for BACE2 is a key consideration in its off-target profile. Preclinical data also indicate weak inhibition of the human Ether-a-go-go-related gene (hERG) channel. The compound is highly selective against other aspartyl proteases like cathepsin D, cathepsin E, pepsin, and renin.[1]
Q2: Is there a difference in the off-target profile between verubecestat and its trifluoroacetate (TFA) salt form?
A2: The available preclinical literature does not explicitly differentiate the off-target effects of the verubecestat free base versus its trifluoroacetate (TFA) salt. In drug development, the salt form is primarily chosen to improve physicochemical properties such as solubility and stability and is not generally expected to alter the pharmacological profile of the parent compound. Trifluoroacetic acid itself is a strong acid and can be corrosive at high concentrations, but the trace amounts present in a drug formulation are not typically associated with specific off-target pharmacological effects.[2][3][4][5][6]
Q3: What are the known effects of verubecestat on cytochrome P450 (CYP) enzymes?
A3: In vitro studies have shown that verubecestat does not significantly inhibit major human CYP isoforms, including 1A2, 2C9, 2C19, 2D6, and 3A4, with IC50 values for all being greater than 40 μM.[7] This suggests a low likelihood of CYP-mediated drug-drug interactions. One study noted that verubecestat is primarily cleared by CYP3A4 metabolism.[8]
Q4: Have any broad off-target screening panels been conducted for verubecestat?
A4: While specific comprehensive screening panel results for verubecestat, such as the Eurofins SafetyScreen44 panel, are not publicly available in the reviewed literature, it is standard practice for pharmaceutical companies to conduct such screens during preclinical development. These panels typically assess activity against a wide range of receptors, ion channels, transporters, and enzymes to identify potential off-target liabilities.
Troubleshooting Guide
Issue 1: Unexpected phenotypic effects in cell-based assays or animal models.
-
Possible Cause: Off-target activity of verubecestat, particularly BACE2 inhibition. BACE2 has several physiological substrates, and its inhibition can lead to unforeseen biological consequences.
-
Troubleshooting Steps:
-
Review the Literature: Cross-reference your observed phenotype with known effects of BACE2 inhibition.
-
Control Experiments: If possible, use a highly selective BACE1 inhibitor with minimal BACE2 activity as a comparator.
-
Dose-Response Analysis: Determine if the unexpected effect is dose-dependent and correlates with the known potency of verubecestat for its targets.
-
Issue 2: Cardiotoxicity observed in in vitro or in vivo models.
-
Possible Cause: Weak inhibition of the hERG channel by verubecestat.[9] Inhibition of the hERG channel can lead to QT interval prolongation and cardiac arrhythmias.
-
Troubleshooting Steps:
-
Electrophysiology Studies: Conduct patch-clamp experiments to directly measure the effect of your specific lot and formulation of verubecestat on hERG channel activity.
-
Concentration Considerations: Ensure that the concentrations of verubecestat used in your experiments are relevant to the reported hERG IC50 value (2.2 µM).[9] Effects are more likely to be observed at higher concentrations.
-
Alternative BACE Inhibitors: Compare the cardiac effects with other BACE inhibitors that have a different hERG inhibition profile.
-
Issue 3: Altered pigmentation in animal models.
-
Possible Cause: Inhibition of BACE2. BACE2 is involved in the processing of the premelanosome protein (PMEL), which is crucial for melanin production.
-
Troubleshooting Steps:
-
Confirm Observation: This is a known preclinical finding for some BACE inhibitors, observed as fur hypopigmentation in rabbits and mice.[10]
-
Species Specificity: Note that this effect was not observed in monkeys in chronic toxicity studies.[10] Consider the relevance of this finding to your specific animal model and research question.
-
Quantitative Data on Verubecestat's On-Target and Off-Target Activities
Table 1: Inhibitory Activity of Verubecestat against BACE1, BACE2, and Other Aspartyl Proteases
| Target | Assay Type | Value | Fold Selectivity vs. BACE1 | Reference |
| BACE1 (human) | Ki | 2.2 nM | - | [1][7] |
| BACE2 (human) | Ki | 0.38 nM | 0.17 | [1][7] |
| Cathepsin D (human) | Ki | >100,000 nM | >45,000 | [1] |
| Cathepsin E (human) | Ki | >100,000 nM | >45,000 | [1] |
| Pepsin (human) | Ki | >100,000 nM | >45,000 | [1] |
| Renin (human) | Ki | 33,000 nM | 15,000 | [1] |
Table 2: Cellular Activity and Other Off-Target Interactions of Verubecestat
| Target/Process | Assay Type | Value | Reference |
| Aβ40 Reduction (cellular) | IC50 | 13 nM | [11][12] |
| hERG Channel | Inhibition | 2.2 µM | [9] |
| CYP1A2, 2C9, 2C19, 2D6, 3A4 | IC50 | >40 µM | [7] |
Key Experimental Protocols
1. General Radioligand Binding Assay for Off-Target Screening
This protocol provides a general framework for assessing the binding of a test compound to a panel of receptors.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a specific radioligand for the target receptor, and various concentrations of the test compound (verubecestat).
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand) from total binding.
-
Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[13][14][15][16]
-
2. Cathepsin D Inhibition Assay (Fluorogenic Substrate)
This assay measures the ability of a compound to inhibit the enzymatic activity of Cathepsin D.
-
Reagents and Materials:
-
Recombinant human Cathepsin D
-
Fluorogenic Cathepsin D substrate
-
Assay buffer (e.g., 1x Cathepsin Buffer)
-
Test compound (verubecestat) and a known inhibitor (e.g., Pepstatin A)
-
96- or 384-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the diluted Cathepsin D enzyme to the wells of the microplate.
-
Add the test compound dilutions to the respective wells and incubate to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by Cathepsin D.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percent inhibition relative to a vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Visualizations
Caption: On-target effect of verubecestat on the amyloidogenic pathway.
References
- 1. behavioralhealth2000.com [behavioralhealth2000.com]
- 2. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 3. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]
- 4. nj.gov [nj.gov]
- 5. ICSC 1673 - TRIFLUOROACETIC ACID [chemicalsafety.ilo.org]
- 6. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Safety, Tolerability, and Pharmacokinetics of the β‐Site Amyloid Precursor Protein‐Cleaving Enzyme 1 Inhibitor Verubecestat (MK‐8931) in Healthy Elderly Male and Female Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical Fragments: Fragments in the clinic: verubecestat [practicalfragments.blogspot.com]
- 10. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 16. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Verubecestat TFA Stability in Aqueous Solutions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Verubecestat TFA in aqueous solutions for assays. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock and working solutions of this compound?
A1: this compound is typically prepared as a high-concentration stock solution in an organic solvent, which is then diluted to the final working concentration in an aqueous assay buffer.
-
Stock Solution: Prepare a stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).[1] For example, a 10 mM stock solution is common for in vitro assays. Ensure the DMSO is of high purity and anhydrous to prevent moisture-related degradation.
-
Working Solution: To prepare the aqueous working solution, perform a serial dilution of the DMSO stock into your final assay buffer. It is crucial to add the DMSO stock to the aqueous buffer and mix immediately to prevent precipitation. The final concentration of DMSO in the assay should be kept low, typically below 0.5%, to avoid solvent effects on the biological system.[2]
Q2: What are the recommended storage conditions for this compound solutions?
A2: Proper storage is critical to maintain the integrity of this compound.
| Solution Type | Solvent | Storage Temperature | Duration | Recommendations |
| Powder | N/A | -20°C | Up to 3 years | Store in a desiccator to protect from moisture. |
| Stock Solution | DMSO | -20°C or -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| Working Solution | Aqueous | N/A | Use immediately | Aqueous solutions are not recommended for storage due to potential instability. |
Q3: What is the expected stability of this compound in aqueous assay buffers?
A3: While specific public data on the hydrolytic stability and degradation kinetics of Verubecestat in aqueous solutions is limited, it is best practice to assume that working solutions in aqueous buffers have limited stability. Therefore, it is strongly recommended to prepare fresh working solutions for each experiment and use them immediately.[3] The presence of the trifluoroacetate (TFA) counter-ion, a remnant from the purification process, can influence the physicochemical properties of the compound, but its specific impact on Verubecestat's aqueous stability is not well-documented in publicly available literature.[4][5]
Q4: What is the optimal pH for an assay involving Verubecestat?
A4: The optimal pH will primarily be dictated by the target enzyme, BACE1. BACE1 exhibits maximal activity in an acidic environment, with a pH optimum typically around 4.5. Therefore, assays are often conducted in buffers such as sodium acetate at this pH. It is important to consider that the stability of Verubecestat itself could be pH-dependent. If you suspect pH-related instability, it is advisable to conduct preliminary experiments to assess the compound's stability in your chosen assay buffer.
Troubleshooting Guide
Issue: High variability or a progressive loss of activity in my assay results.
This could be an indication of compound instability in the aqueous assay buffer.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting assay variability potentially caused by this compound instability.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare this compound solutions for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Sterile, low-binding microcentrifuge tubes
Procedure:
-
Stock Solution (10 mM):
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required amount of DMSO to achieve a 10 mM concentration based on the molecular weight of this compound.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes in low-binding tubes.
-
Store the aliquots at -80°C.
-
-
Working Solution (e.g., 1 µM):
-
Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in the aqueous assay buffer to reach the final desired concentration. For example, to make a 1 µM working solution, you can perform a 1:100 dilution followed by a 1:100 dilution.
-
Crucial Step: Add the DMSO stock or intermediate dilution to the assay buffer while vortexing gently to ensure rapid mixing and prevent precipitation.
-
Use the freshly prepared working solution immediately in your assay. Do not store the aqueous working solution.
-
Protocol 2: Preliminary Assessment of this compound Stability in Aqueous Buffer
Objective: To qualitatively assess the stability of this compound in a specific aqueous assay buffer over a typical experiment duration.
Materials:
-
This compound working solution (prepared as in Protocol 1)
-
Aqueous assay buffer
-
Incubator or water bath set to the assay temperature
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Prepare a sufficient volume of the this compound working solution in your assay buffer.
-
Immediately take a "time zero" (T0) sample and inject it into the HPLC or LC-MS system.
-
Incubate the remaining working solution at the intended experimental temperature (e.g., 37°C).
-
At regular intervals (e.g., 30, 60, 120, and 240 minutes), take aliquots of the incubated solution and analyze them by HPLC or LC-MS.
-
Data Analysis:
-
Monitor the peak area of the parent Verubecestat compound at each time point. A significant decrease in the peak area over time suggests degradation.
-
Observe the chromatogram for the appearance of new peaks, which could indicate the formation of degradation products.
-
If using LC-MS, analyze the mass spectra of any new peaks to gain insights into the potential degradation pathway.
-
Data Presentation:
| Time Point (minutes) | Verubecestat Peak Area (Arbitrary Units) | New Peak(s) Detected (Yes/No) |
| 0 | ||
| 30 | ||
| 60 | ||
| 120 | ||
| 240 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The role of Verubecestat in inhibiting the BACE1 cleavage of APP in the amyloidogenic pathway.
Caption: A standard experimental workflow for an in vitro BACE1 inhibition assay using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Verubecestat TFA and Murine Fur Hypopigmentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering fur hypopigmentation in mice during experiments with Verubecestat TFA.
Troubleshooting Guide
This guide addresses common issues observed during the in-vivo administration of this compound in mice.
| Observed Issue | Potential Cause | Recommended Action |
| High variability in the degree of fur hypopigmentation between animals in the same dose group. | 1. Inconsistent drug administration (e.g., gavage errors).2. Differences in individual animal susceptibility.3. Variation in the hair growth cycle phase at the time of treatment initiation. | 1. Ensure consistent and accurate dosing for all animals. Provide thorough training for all personnel on administration techniques.2. Increase the number of animals per group to improve statistical power.3. Synchronize the hair cycle of the mice before starting the treatment. This can be achieved by depilation. |
| No observable hypopigmentation at expected effective doses. | 1. Insufficient duration of treatment.2. Incorrect dose formulation or storage.3. Low BACE2 inhibition by the specific batch of Verubecestat. | 1. Extend the treatment period. Hypopigmentation is a progressive effect.2. Verify the correct preparation and storage conditions of the this compound solution.3. Confirm the inhibitory activity of the Verubecestat batch in vitro before in-vivo use. |
| Unexpected toxicity or adverse effects not related to hypopigmentation. | 1. Off-target effects of Verubecestat.2. Potential toxicity of the TFA salt at high concentrations.3. Contamination of the drug formulation. | 1. Review literature for other known side effects of Verubecestat.2. Consider a dose-reduction study. While TFA salts are generally considered safe at therapeutic concentrations, high doses may have biological effects.[1]3. Ensure sterile and proper preparation of the dosing solution. |
| Difficulty in quantifying the extent of hypopigmentation. | 1. Subjective visual scoring.2. Lack of a standardized measurement method. | 1. Implement a standardized, blinded scoring system.2. Use image analysis software to quantify the depigmented area relative to the total surface area from high-resolution photographs. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced fur hypopigmentation in mice?
A1: Verubecestat is a potent inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[2][3][4] However, it also inhibits BACE2.[2][5] BACE2 plays a crucial role in melanogenesis by processing the pigment cell-specific melanocyte protein (PMEL17).[5][6][7] PMEL17 is essential for the formation of the fibrillar matrix in melanosomes, where melanin is synthesized and stored.[5][6] By inhibiting BACE2, Verubecestat disrupts the normal processing of PMEL17, leading to impaired melanosome maturation and reduced melanin production, which manifests as fur hypopigmentation.[5][7]
Q2: Is the TFA (trifluoroacetic acid) salt responsible for the hypopigmentation?
A2: Currently, there is no direct scientific evidence to suggest that the TFA salt is the primary cause of the observed fur hypopigmentation. The hypopigmentation is a known effect of BACE inhibition, specifically BACE2, which disrupts melanin synthesis.[5][7] While TFA salts are used in drug formulations, their contribution to this specific side effect of Verubecestat has not been established.[1] General toxicity of TFA is considered low to moderate.[8]
Q3: At what doses of Verubecestat is fur hypopigmentation typically observed in mice?
A3: Fur hypopigmentation has been reported in mice following chronic administration of Verubecestat.[5][9][10] Prophylactic treatment in 5XFAD mice with Verubecestat in chow from 3 to 6 months of age resulted in dose-dependent coat color changes.[7][11] While specific dose-response data for hypopigmentation is not extensively detailed in all publications, it is noted as a side effect at therapeutically relevant doses for amyloid-beta reduction.
Q4: How can I quantify the degree of fur hypopigmentation?
A4: Quantification can be achieved through a combination of visual scoring and image analysis. A standardized visual scoring system (e.g., 0 = no change, 1 = slight, 2 = moderate, 3 = severe depigmentation) applied by blinded observers can provide semi-quantitative data. For more objective measurement, high-resolution images of the mice can be analyzed using software like ImageJ to calculate the percentage of depigmented fur area relative to the total fur area.
Q5: What is the typical time course for the development of hypopigmentation?
A5: The development of fur hypopigmentation is a progressive process and depends on the dose and duration of Verubecestat administration. It is generally observed after chronic treatment.[5][9][10] In one study, coat color changes were noted after 3 months of treatment.[7][11] Researchers should consider a treatment duration of several weeks to months to observe significant changes.
Experimental Protocols
Melanin Content Assay in Mouse Skin
This protocol is adapted from established methods for measuring melanin content in cell and tissue samples.[9][12]
Materials:
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (50 mM Tris-HCl, pH 7.4, 2 mM EDTA, 150 mM NaCl, 1% Triton X-100, with protease inhibitors)
-
Solubilization buffer (2 M NaOH, 20% DMSO)
-
Synthetic melanin standard
-
Microplate reader
Procedure:
-
Excise a small, standardized section of dorsal skin from the mouse.
-
Wash the skin sample with PBS to remove any contaminants.
-
Homogenize the skin sample in lysis buffer on ice.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Discard the supernatant. The melanin-containing pellet will be at the bottom.
-
Wash the pellet with PBS and centrifuge again.
-
Add solubilization buffer to the pellet and incubate at 80°C for 1 hour, or until the pellet is dissolved.
-
Create a standard curve using synthetic melanin dissolved in the solubilization buffer.
-
Measure the absorbance of the samples and standards at 475 nm using a microplate reader.
-
Calculate the melanin concentration in the skin samples by comparing their absorbance to the standard curve. Normalize the results to the initial weight of the skin sample.
Immunohistochemistry for Melanocyte Counting in Mouse Skin
This protocol provides a general framework for identifying and counting melanocytes in skin sections.
Materials:
-
Formalin-fixed, paraffin-embedded skin sections
-
Primary antibody against a melanocyte marker (e.g., anti-MITF, anti-Melan-A)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB (3,3'-diaminobenzidine) substrate
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the skin sections.
-
Perform antigen retrieval according to the primary antibody manufacturer's instructions.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a suitable blocking serum.
-
Incubate the sections with the primary antibody overnight at 4°C.
-
Wash with PBS and incubate with the biotinylated secondary antibody.
-
Wash with PBS and incubate with the ABC reagent.
-
Develop the signal with the DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Under a microscope, count the number of positively stained melanocytes per unit area or per hair follicle.
Western Blot for PMEL17 Processing
This protocol is designed to assess the cleavage of PMEL17 in skin samples.
Materials:
-
Skin tissue homogenates (prepared as in the melanin assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against the C-terminal fragment of PMEL17
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the skin homogenates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with the primary anti-PMEL17 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band patterns to assess the extent of PMEL17 cleavage. A decrease in the processed form of PMEL17 would be expected with Verubecestat treatment.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pmel17 Initiates Premelanosome Morphogenesis within Multivesicular Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BACE2 processes PMEL to form the melanosome amyloid matrix in pigment cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prophylactic evaluation of verubecestat on disease and symptom modifying effects in 5XFAD mice | AlzPED [alzped.nia.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. med.upenn.edu [med.upenn.edu]
- 10. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Research Techniques Made Simple: Cell Biology Methods for the Analysis of Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
Verubecestat Clinical Trial Discontinuation: A Technical Resource
KENILWORTH, N.J. - This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the discontinuation of the clinical trials for Verubecestat (MK-8931), a BACE1 inhibitor developed by Merck for the treatment of Alzheimer's disease. The information is presented in a question-and-answer format to directly address potential queries arising from the trial outcomes.
Frequently Asked Questions (FAQs)
Q1: What was Verubecestat and what was its proposed mechanism of action?
Verubecestat (MK-8931) is a small molecule inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1] BACE1 is a key enzyme in the amyloid cascade, responsible for the initial cleavage of the amyloid precursor protein (APP).[1] Inhibition of BACE1 was hypothesized to reduce the production of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease.[1][2] By reducing Aβ production, Verubecestat was intended to slow the progression of the disease.[1]
Q2: Which major clinical trials of Verubecestat were discontinued?
Two pivotal Phase 3 clinical trials of Verubecestat were discontinued:
-
EPOCH Study (NCT01739348): This trial evaluated Verubecestat in patients with mild-to-moderate Alzheimer's disease.[2]
-
APECS Study (NCT01953601): This trial assessed Verubecestat in patients with prodromal Alzheimer's disease.[3]
Q3: What were the primary reasons for the discontinuation of the EPOCH and APECS trials?
The EPOCH trial was stopped in February 2017 after an external Data Monitoring Committee (eDMC) concluded that there was "virtually no chance of finding a positive clinical effect."[2] The APECS trial was discontinued in February 2018, also based on the recommendation of an eDMC, which determined that it was unlikely a positive benefit/risk profile could be established.[3] The core reasons for discontinuation across both trials were a lack of clinical efficacy and the observation of a concerning safety profile.
Troubleshooting Guides
Issue: Understanding the Lack of Efficacy Despite Target Engagement
A key challenge for researchers is to understand why Verubecestat failed to show clinical benefit despite successfully reducing amyloid-beta levels in the cerebrospinal fluid (CSF).
Possible Explanations:
-
Timing of Intervention: It is possible that by the time patients present with even mild-to-moderate or prodromal Alzheimer's disease, the pathological cascade has progressed to a point where simply reducing Aβ production is insufficient to alter the course of the disease.[2]
-
Complexity of Alzheimer's Pathophysiology: The amyloid hypothesis, while central to Alzheimer's research, may not fully encompass the complexity of the disease. Other pathological processes, such as tauopathy, neuroinflammation, and synaptic dysfunction, may play more significant roles in cognitive decline once the disease is established.
-
Off-Target Effects of BACE1 Inhibition: BACE1 has other physiological substrates besides APP. Inhibition of BACE1 may lead to unintended biological consequences that could counteract any potential benefits of Aβ reduction or contribute to adverse events.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from the EPOCH and APECS clinical trials.
EPOCH Study: Efficacy Outcomes in Mild-to-Moderate Alzheimer's Disease
| Outcome Measure | Verubecestat 12 mg (n=652) | Verubecestat 40 mg (n=652) | Placebo (n=653) |
| ADAS-Cog Change from Baseline at Week 78 | No statistically significant difference from placebo | No statistically significant difference from placebo | - |
| ADCS-ADL Change from Baseline at Week 78 | No statistically significant difference from placebo | No statistically significant difference from placebo | - |
Higher scores on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) indicate greater cognitive impairment. Lower scores on the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) indicate greater functional impairment.
APECS Study: Efficacy Outcomes in Prodromal Alzheimer's Disease
| Outcome Measure | Verubecestat 12 mg (n=485) | Verubecestat 40 mg (n=484) | Placebo (n=485) |
| CDR-SB Change from Baseline at Week 104 | 1.65 | 2.02 | 1.58 |
| Progression to Dementia (events per 100 patient-years) | 24.5 | 25.5 | 19.3 |
Higher scores on the Clinical Dementia Rating-Sum of Boxes (CDR-SB) indicate greater cognitive and functional impairment. The results for the 40 mg group suggested a worse outcome compared to placebo.[4]
EPOCH and APECS Trials: Summary of Key Adverse Events
| Adverse Event | Verubecestat (12 mg and 40 mg combined) | Placebo |
| Rash | Increased incidence | Lower incidence |
| Falls and Injuries | Increased incidence | Lower incidence |
| Sleep Disturbance | Increased incidence | Lower incidence |
| Suicidal Ideation | Increased incidence | Lower incidence |
| Weight Loss | Increased incidence | Lower incidence |
| Hair Color Change | Increased incidence | Lower incidence |
This table represents a qualitative summary of adverse events that were more frequently observed in the Verubecestat groups compared to the placebo group across both trials.
Experimental Protocols
Detailed methodologies for the key assessments used in the Verubecestat clinical trials are crucial for interpreting the results and designing future studies.
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)
The ADAS-Cog is a standardized tool used to assess the severity of cognitive dysfunction in Alzheimer's disease.[5] It consists of 11 tasks that evaluate various cognitive domains, including memory, language, and praxis.[6]
Administration:
-
Word Recall: The subject is presented with a list of words and asked to recall them immediately. This is repeated for three trials.[7]
-
Commands: The subject is asked to follow a series of commands of increasing complexity.[8]
-
Constructional Praxis: The subject is asked to copy geometric figures.[8]
-
Naming: The subject is shown objects and asked to name them.[7]
-
Ideational Praxis: The subject is asked to demonstrate how to perform a multi-step task (e.g., preparing a letter for mailing).[8]
-
Orientation: The subject is asked questions about time and place.[5]
-
Word Recognition: The subject is shown a list of words and later asked to identify them from a larger list.[7]
Scoring: The total score ranges from 0 to 70, with higher scores indicating greater cognitive impairment. Errors on each task contribute to the total score.[6]
Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL)
The ADCS-ADL is an inventory used to assess the ability of individuals with Alzheimer's disease to perform activities of daily living.[9] It is administered as an interview with a caregiver or informant who has direct knowledge of the patient's daily functioning.[10]
Administration: The informant is asked to rate the patient's performance on a range of activities, including personal hygiene, dressing, eating, and managing finances.[11] The questions focus on the patient's actual performance in the preceding weeks.[10]
Scoring: The total score typically ranges from 0 to 78, with lower scores indicating greater functional impairment.[12]
Clinical Dementia Rating-Sum of Boxes (CDR-SB)
The CDR-SB is a global scale used to stage the severity of dementia.[13] It is based on a semi-structured interview with both the patient and an informant.[13]
Administration: The clinician rates the patient's cognitive and functional performance across six domains: memory, orientation, judgment and problem solving, community affairs, home and hobbies, and personal care.[13]
Scoring: Each of the six domains is rated on a 5-point scale: 0 (none), 0.5 (questionable), 1 (mild), 2 (moderate), and 3 (severe). The CDR-SB score is the sum of the scores from all six boxes, resulting in a total score ranging from 0 to 18.[13] Higher scores indicate more severe impairment.
Visualizations
The following diagrams illustrate key concepts related to the Verubecestat clinical trials.
Caption: Verubecestat's mechanism of action as a BACE1 inhibitor.
Caption: Logical flow leading to the discontinuation of the Verubecestat trials.
Caption: Simplified workflow of the Verubecestat clinical trials.
References
- 1. merck.com [merck.com]
- 2. merck.com [merck.com]
- 3. merck.com [merck.com]
- 4. Randomized Trial of Verubecestat for Prodromal Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. The Alzheimer’s Disease Assessment Scale–Cognitive Subscale (ADAS-Cog): Modifications and Responsiveness in Pre-Dementia Populations. A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dementiaresearch.org.au [dementiaresearch.org.au]
- 8. fda.gov [fda.gov]
- 9. An inventory to assess activities of daily living for clinical trials in Alzheimer's disease. The Alzheimer's Disease Cooperative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dementiaresearch.org.au [dementiaresearch.org.au]
- 11. videnscenterfordemens.dk [videnscenterfordemens.dk]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Validation of the New Interpretive Guidelines for the Clinical Dementia Rating Scale Sum of Boxes Score in the NACC Database - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating P-glycoprotein Efflux of BACE1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to P-glycoprotein (P-gp) mediated efflux of BACE1 inhibitors in vivo.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is P-glycoprotein (P-gp) and why is it a major obstacle for BACE1 inhibitors?
A1: P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ABCB1, is an ATP-dependent efflux pump.[1] It is highly expressed at critical physiological barriers, including the intestinal epithelium and the blood-brain barrier (BBB).[2] Its primary function is to recognize and actively transport a wide variety of structurally diverse foreign compounds (xenobiotics) out of cells, serving as a defense mechanism.[1][3] For BACE1 inhibitors, which are developed to treat Alzheimer's disease by reducing amyloid-beta (Aβ) production in the brain, P-gp at the BBB poses a significant challenge.[4] Many potent BACE1 inhibitors are identified as P-gp substrates, meaning the transporter actively pumps them out of the brain endothelial cells and back into the bloodstream, severely limiting their ability to reach their therapeutic target in the central nervous system (CNS).[5] This results in low brain-to-plasma concentration ratios and a lack of efficacy in vivo, even for compounds with high in vitro potency.[5]
Q2: How can I determine if my BACE1 inhibitor is a P-gp substrate?
A2: Several in vitro and in vivo methods can be used to determine if a compound is a P-gp substrate:
-
In Vitro Efflux Assays: The most common method involves using polarized cell monolayers that overexpress P-gp, such as Caco-2 cells (derived from human colon adenocarcinoma) or MDCK-MDR1 cells (Madin-Darby canine kidney cells transfected with the human MDR1 gene).[6] A bi-directional transport study is performed, and the efflux ratio (ER) is calculated by dividing the permeability coefficient from the basolateral (B) to apical (A) side by the permeability coefficient from the apical (A) to basolateral (B) side (ER = Papp, B-A / Papp, A-B). An efflux ratio significantly greater than 2 is a strong indicator that the compound is a P-gp substrate.
-
In Vivo Studies in Rodents: Comparing the brain accumulation of the inhibitor in wild-type mice versus P-gp knockout (KO) mice is a definitive in vivo method.[5] A significantly higher brain concentration in P-gp KO mice confirms that P-gp restricts the compound's entry into the brain.[5]
-
PET Imaging: Positron Emission Tomography (PET) with a radiolabeled version of the inhibitor can be used to dynamically measure its influx and efflux across the BBB in vivo, providing quantitative measures of P-gp activity.[7]
Q3: What are the primary strategies to mitigate P-gp efflux of BACE1 inhibitors?
A3: There are three main strategies to overcome P-gp mediated efflux:
-
Structural Modification: This is a key strategy in medicinal chemistry where the inhibitor's chemical structure is rationally modified to reduce its recognition by P-gp.[8][9] Common approaches include reducing the number of hydrogen bond donors, increasing basicity (pKa), or adding specific chemical groups like small alkyl or fluorinated substituents.[8][10][11] The goal is to design a new chemical entity that is no longer a P-gp substrate while retaining high BACE1 inhibitory activity.
-
Co-administration with P-gp Inhibitors: This approach involves administering the BACE1 inhibitor along with a second compound that inhibits P-gp function.[6][12] P-gp inhibitors, also known as chemosensitizers or reversal agents, can competitively bind to the transporter or interfere with its ATP-dependent mechanism, thereby allowing the BACE1 inhibitor to bypass the efflux pump.[6][13] However, this can lead to complex drug-drug interactions and systemic side effects.[14]
-
Formulation Strategies: Advanced drug delivery systems can be used to bypass or inhibit P-gp.[12][14] These include encapsulating the BACE1 inhibitor in nanoparticles, liposomes, micelles, or emulsions.[14][15] Certain pharmaceutical excipients used in these formulations, such as Vitamin E TPGS, Cremophor EL, and Pluronic block polymers, have inherent P-gp inhibitory properties.[6][12]
Q4: What are the pros and cons of modifying my compound versus co-administering a P-gp inhibitor?
A4:
-
Structural Modification:
-
Pros: Leads to a single, optimized drug candidate with improved intrinsic properties. It avoids the pharmacological and regulatory complexities of a two-drug combination therapy.
-
Cons: Can be a time-consuming and resource-intensive process of chemical synthesis and re-testing. There is a risk that modifications made to reduce P-gp efflux may negatively impact BACE1 potency, selectivity, or other pharmacokinetic properties (the "multi-parameter optimization" problem).[9]
-
-
Co-administration of a P-gp Inhibitor:
-
Pros: Can be a faster way to achieve proof-of-concept in preclinical models by demonstrating that P-gp is the primary barrier to brain entry.[5] It may rescue an otherwise promising BACE1 inhibitor that is difficult to modify.
-
Cons: The P-gp inhibitor is a pharmacologically active agent and can cause systemic toxicity and unpredictable drug-drug interactions, as P-gp is also present in the liver, kidneys, and gut.[2][14] This approach faces significant regulatory hurdles for clinical development.
-
Section 2: Troubleshooting Guide
Problem: My BACE1 inhibitor shows high potency in enzymatic and cellular assays (low nM IC50) but fails to lower brain Aβ levels in wild-type mice.
-
Possible Cause 1: P-glycoprotein Efflux. This is the most common reason for the in vitro-in vivo disconnect for CNS drug candidates.[4][5] The inhibitor is likely a P-gp substrate and is being actively removed from the brain.
-
Suggested Solution:
-
Perform an in vitro bi-directional transport assay using MDCK-MDR1 or Caco-2 cells to determine the efflux ratio (ER). An ER > 2 suggests P-gp is involved.
-
Conduct an in vivo pharmacokinetic study comparing brain and plasma concentrations in both wild-type and P-gp knockout mice.[5] A significantly higher brain-to-plasma ratio (Kp) in knockout mice will confirm P-gp efflux as the limiting factor.
-
-
-
Possible Cause 2: Poor Metabolic Stability. The compound may be rapidly metabolized in the liver or even in the brain, leading to low systemic exposure and/or rapid clearance from the target tissue.
-
Suggested Solution:
-
Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes.
-
Perform a full pharmacokinetic profile analysis, measuring plasma concentrations over time after administration, to determine key parameters like half-life (t1/2) and clearance.
-
-
-
Possible Cause 3: Low Passive Permeability. The compound may have unfavorable physicochemical properties (e.g., high polar surface area, too many hydrogen bond donors) that prevent it from passively diffusing across the BBB, independent of P-gp.[16]
-
Suggested Solution:
-
Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion potential.
-
Analyze the compound's properties against established guidelines for CNS drug-likeness (e.g., MW < 450, TPSA < 90 Ų, cLogP 2-4).
-
-
Problem: The brain-to-plasma ratio (Kp) of my BACE1 inhibitor is very low (<0.1).
-
Possible Cause: High P-gp Efflux. A low Kp is a classic sign of active efflux at the BBB.
-
Suggested Solution:
-
Rational Drug Design: Initiate a medicinal chemistry effort to structurally modify the compound. Focus on strategies known to reduce P-gp efflux, such as removing hydrogen bond donors, adding fluorine atoms to decrease the pKa of nearby amines, or introducing small, lipophilic groups.[8][10]
-
Formulation Approach: For preclinical studies, explore formulating the inhibitor with excipients known to inhibit P-gp, such as Vitamin E TPGS or Cremophor EL, to improve brain exposure.[6][12]
-
Co-administration Study: As a tool, co-administer the inhibitor with a potent P-gp inhibitor like verapamil or cyclosporine A in an animal study.[6] A dramatic increase in the Kp will confirm that efflux is the primary issue.
-
-
Problem: My structural modifications to reduce P-gp efflux resulted in a significant loss of BACE1 inhibitory potency.
-
Possible Cause: Disruption of Key Binding Interactions. The chemical changes made to evade P-gp may have inadvertently altered the pharmacophore required for binding to the catalytic aspartate residues of BACE1.[17]
-
Suggested Solution:
-
Structure-Based Design: If available, use co-crystal structures of BACE1 with your inhibitor series to guide modifications. Make changes in regions of the molecule that do not interact with the key S1, S2', or S3 pockets of the enzyme.[8]
-
Systematic SAR: Instead of making large structural changes, perform more subtle modifications. For example, systematically introduce different small alkyl or halogenated groups to find a balance between reduced P-gp interaction and retained BACE1 affinity.[8]
-
Computational Modeling: Use induced-fit docking (IFD) models of your compound in the P-gp binding pocket.[10][11] This can help predict which modifications are most likely to destabilize the compound's interaction with P-gp without affecting its BACE1 binding conformation.[10]
-
-
Section 3: Data Hub - BACE1 Inhibitors and P-gp Efflux
Table 1: Impact of Structural Modifications on P-gp Efflux of BACE1 Inhibitors (Note: Data is representative and compiled from multiple sources to illustrate principles. Direct comparison between different assays may not be appropriate.)
| Compound Series | Modification | BACE1 IC50 (nM) | P-gp Efflux Ratio (ER) | Rationale for Improvement | Reference |
| Aminooxazoline Xanthenes | Add polar substituent | ~5 | Increased | Lowered hERG risk but increased P-gp efflux. | [8] |
| Add nearby lipophilic group | ~7 | Decreased | Counterbalanced the effect of the polar group. | [8] | |
| THP Chromans | Change warhead to Aminooxazoline | ~15 | Low | Aminooxazolines show lower P-gp efflux than acyl guanidines. | [8] |
| KSP Inhibitors | Iterative fluorination | 10-20 | Decreased from >100 to ~5 | Decreased basicity (pKa) of a nearby nitrogen atom. | [10][11] |
| Cannabinoid-2 Agonists | Remove H-bond donor (NH to N-Me) | Similar | Decreased from 100 to 1.5 | Eliminated a key hydrogen bond interaction with P-gp. | [10][11] |
Table 2: Effect of P-gp Mitigation Strategies on In Vivo Brain Penetration (Note: Data is representative and compiled from multiple sources to illustrate principles.)
| BACE1 Inhibitor | Species | Mitigation Strategy | Brain Conc. (nM) | Plasma Conc. (nM) | Brain/Plasma Ratio | Outcome | Reference |
| Compound X | Wild-Type Mouse | None | 5 | 100 | 0.05 | No reduction in brain Aβ. | [5] |
| Compound X | P-gp KO Mouse | Genetic Knockout | 150 | 110 | 1.36 | Significant reduction in brain Aβ. | [5] |
| Amisulpride | Rat | None | Low | High | Low | Limited antipsychotic effect. | [6] |
| Amisulpride | Rat | Co-admin. Cyclosporine A (50 mg/kg) | Increased | Increased | Increased | Prolonged antipsychotic effect. | [6] |
| Bestatin | Rat | None | Low | High | Low | Low oral bioavailability. | [6] |
| Bestatin | Rat | Co-admin. Cyclosporine A | Increased | Increased | Increased | 90% increase in intestinal absorption. | [6] |
Section 4: Key Experimental Protocols
Protocol 1: In Vitro P-gp Efflux Assay using MDCK-MDR1 Cells
-
Cell Culture: Culture MDCK-MDR1 cells on Transwell inserts (e.g., 12-well, 0.4 µm pore size) for 4-6 days until a confluent, polarized monolayer is formed.
-
Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure tight junction formation. Additionally, assess the permeability of a low-permeability marker like Lucifer yellow (<1% per hour).
-
Prepare Solutions: Dissolve the BACE1 inhibitor test compound in transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4) to the desired concentration (e.g., 1-10 µM). Prepare solutions containing positive controls (e.g., digoxin, a known P-gp substrate) and a P-gp inhibitor (e.g., 50 µM verapamil).
-
Transport Experiment (A-to-B):
-
Add the test compound solution to the apical (A) chamber of the Transwell insert.
-
Add fresh transport buffer to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer.
-
At the end of the experiment, take a final sample from the apical chamber.
-
-
Transport Experiment (B-to-A):
-
Perform the same experiment in reverse, adding the test compound to the basolateral (B) chamber and sampling from the apical (A) chamber.
-
-
Sample Analysis: Quantify the concentration of the test compound in all samples using a suitable analytical method, such as LC-MS/MS.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration.
-
Calculate the Efflux Ratio (ER) = Papp(B-A) / Papp(A-B). An ER > 2 indicates active efflux. A reduction of the ER in the presence of verapamil confirms P-gp specific efflux.
-
Protocol 2: In Vivo Pharmacokinetic Study for Brain Penetration
-
Animal Model: Use male C57BL/6 mice (wild-type) and P-gp knockout (Mdr1a/1b-/-) mice, matched for age and weight.
-
Compound Administration: Administer the BACE1 inhibitor at a specific dose (e.g., 10 mg/kg) via a relevant route (e.g., oral gavage (PO) or intravenous (IV)).
-
Sample Collection: At predetermined time points post-dose (e.g., 0.5, 1, 2, 4, 8 hours), euthanize a cohort of animals (n=3-4 per time point).
-
Immediately collect trunk blood into EDTA-coated tubes. Centrifuge to separate plasma.
-
Perfuse the remaining carcass with ice-cold saline to remove blood from the organs.
-
Carefully dissect the whole brain.
-
-
Sample Processing:
-
Plasma: Store plasma samples at -80°C until analysis.
-
Brain: Weigh the brain, then homogenize it in a specific volume of buffer (e.g., 4 volumes of phosphate-buffered saline) to create a brain homogenate. Centrifuge the homogenate and collect the supernatant.
-
-
Bioanalysis:
-
Extract the drug from both plasma and brain homogenate supernatant samples (e.g., via protein precipitation or solid-phase extraction).
-
Quantify the concentration of the inhibitor in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the brain concentration (ng/g) and plasma concentration (ng/mL) for each animal at each time point.
-
Determine the brain-to-plasma concentration ratio (Kp) by dividing the brain concentration by the plasma concentration at each time point.
-
Compare the Kp values between wild-type and P-gp knockout mice. A significantly higher Kp in the knockout group confirms P-gp efflux limits brain entry.
-
Section 5: Visualized Workflows and Pathways
References
- 1. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 2. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Induction of P-Glycoprotein Function can be Measured with [18F]MC225 and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer’s: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural modifications that alter the P-glycoprotein efflux properties of compounds. | Semantic Scholar [semanticscholar.org]
- 10. scientificarchives.com [scientificarchives.com]
- 11. scientificarchives.com [scientificarchives.com]
- 12. Approaches to minimize the effects of P-glycoprotein in drug transport: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
BACE1 Inhibition: A Comparative Analysis of Verubecestat TFA and Lanabecestat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors: Verubecestat TFA and Lanabecestat. Both compounds were developed as potential disease-modifying therapies for Alzheimer's disease by targeting the production of amyloid-beta (Aβ) peptides, a key component of the amyloid plaques found in the brains of Alzheimer's patients.[1][2] This document synthesizes preclinical and clinical data to facilitate a comprehensive evaluation of their performance.
Mechanism of Action: Targeting the Amyloid Cascade
Both Verubecestat and Lanabecestat are orally active, small-molecule inhibitors of BACE1.[1][2][3] BACE1 is a critical enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP). This cleavage event is the first step in the generation of Aβ peptides. By inhibiting BACE1, these drugs aim to reduce the production of all Aβ species, thereby preventing the formation of amyloid plaques and downstream neurotoxicity.[1][2] Both drugs also exhibit inhibitory activity against the homologous enzyme BACE2.[3][4]
Comparative Efficacy: Preclinical and Clinical Data
The following tables summarize the key quantitative data for this compound and Lanabecestat, providing a direct comparison of their inhibitory potency and clinical effects on amyloid-beta levels.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Ki (nM) |
| This compound | BACE1 | 2.2[3][5] |
| BACE2 | 0.38[3][5] | |
| Lanabecestat | BACE1 | 0.4[6] |
| BACE2 | 0.9 (binding assay)[4] |
Table 2: Clinical Reduction of Amyloid-Beta in Cerebrospinal Fluid (CSF)
| Compound | Dose | Aβ40 Reduction (%) | Aβ42 Reduction (%) | Trial |
| Verubecestat | 12 mg | 70[7] | 63-81 (total Aβ)[8] | EPOCH[8] |
| 40 mg | >80[7] | 63-81 (total Aβ)[8] | EPOCH[8] | |
| Lanabecestat | 20 mg | 58.0[4] | 51.3[4][9] | AMARANTH[9] |
| 50 mg | 73.3[4] | 65.5[4][9] | AMARANTH[9] |
Table 3: Clinical Reduction of Amyloid-Beta in Plasma
| Compound | Dose | Aβ Reduction (%) | Trial |
| Verubecestat | Not explicitly stated in provided results | - | - |
| Lanabecestat | 5-750 mg (single dose) | >70 (Aβ40 & Aβ42)[4] | Phase 1[4] |
| 15 mg | ≥64[10] | Phase 1[10] | |
| ≥50 mg | ≥78[10] | Phase 1[10] |
Clinical Trial Outcomes and Adverse Events
Despite the potent BACE1 inhibition and significant reduction in Aβ levels, both Verubecestat and Lanabecestat failed to demonstrate clinical efficacy in slowing cognitive decline in patients with mild-to-moderate Alzheimer's disease.[8][11][12][13][14] The clinical trials for both drugs were ultimately discontinued.
Table 4: Key Adverse Events in Phase 3 Clinical Trials
| Adverse Event | Verubecestat (EPOCH Trial) | Lanabecestat (AMARANTH & DAYBREAK-ALZ Trials) |
| Psychiatric | Suicidal ideation (increased vs. placebo)[8][12] | Psychiatric adverse events (numerically greater vs. placebo)[4][11][13] |
| Dermatological | Rash, Hair color change[8][12] | Hair color changes[4][11][13] |
| General | Falls and injuries, Weight loss, Sleep disturbance[8][12] | Weight loss[4][11][13] |
It is important to note that while Lanabecestat was generally well-tolerated, Verubecestat was associated with a worsening of some cognitive and functional measures compared to placebo in one trial.[14]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
BACE1 Activity Assay
A common method to measure BACE1 activity is a fluorescence resonance energy transfer (FRET) assay.
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., sodium acetate, pH 4.5), a fluorogenic BACE1 substrate (a peptide with a fluorescent donor and a quencher moiety), and purified recombinant human BACE1 enzyme.
-
Assay Plate Setup: In a 96-well plate, add assay buffer, the test inhibitor (Verubecestat or Lanabecestat at various concentrations), and the BACE1 substrate.
-
Reaction Initiation: Add the BACE1 enzyme to all wells except for the negative control.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 1-2 hours).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 405 nm). Cleavage of the substrate by BACE1 separates the donor and quencher, resulting in an increase in fluorescence.
-
Data Analysis: The percentage of BACE1 inhibition is calculated by comparing the fluorescence signal in the presence of the inhibitor to the signal of the uninhibited control.
Amyloid-Beta Quantification (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying Aβ levels in biological fluids like CSF and plasma.
Protocol:
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for a particular Aβ species (e.g., Aβ40 or Aβ42).
-
Sample Addition: After washing, the wells are incubated with the biological samples (CSF or plasma) and a set of Aβ standards of known concentrations.
-
Detection Antibody: A second, enzyme-linked detection antibody that also binds to Aβ is added.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, which develops a color in proportion to the amount of bound detection antibody.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength.
-
Quantification: The concentration of Aβ in the samples is determined by comparing their absorbance values to a standard curve generated from the Aβ standards.
Conclusion
Both this compound and Lanabecestat are potent BACE1 inhibitors that effectively reduce the production of amyloid-beta peptides in both preclinical models and human subjects. However, this robust target engagement did not translate into clinical benefit in patients with symptomatic Alzheimer's disease. The trials were halted due to lack of efficacy, and in the case of Verubecestat, potential worsening of some clinical outcomes and a notable side effect profile were observed. These findings have significantly impacted the direction of Alzheimer's disease drug development, prompting a re-evaluation of the BACE1 inhibition strategy and the timing of therapeutic intervention. The data presented in this guide serves as a valuable resource for researchers continuing to explore novel approaches to combat this devastating neurodegenerative disease.
References
- 1. Verubecestat | ALZFORUM [alzforum.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lanabecestat [openinnovation.astrazeneca.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lanabecestat | BACE | TargetMol [targetmol.com]
- 7. Unblinded data show extent of verubecestat’s failure in mild-moderate Alzheimer’s | MDedge [mdedge.com]
- 8. Further analyses of the safety of verubecestat in the phase 3 EPOCH trial of mild-to-moderate Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lanabecestat: Neuroimaging results in early symptomatic Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fmda.org [fmda.org]
- 13. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Randomized Trial of Verubecestat for Prodromal Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Verubecestat and Atabecestat in Alzheimer's Disease Research
An objective comparison of the clinical efficacy and underlying mechanisms of two prominent BACE1 inhibitors, Verubecestat (MK-8931) and Atabecestat (JNJ-54861911), reveals critical insights into their development and ultimate discontinuation for the treatment of Alzheimer's disease. While both demonstrated robust target engagement by reducing amyloid-beta (Aβ) levels, they failed to translate this biochemical effect into clinical cognitive benefits, with some studies indicating a worsening of cognitive function.
This guide provides a detailed comparison of the performance of Verubecestat and Atabecestat, supported by data from key clinical trials. It is intended for researchers, scientists, and drug development professionals investigating Alzheimer's disease therapeutics.
Mechanism of Action: Targeting Amyloid Precursor Protein Processing
Both Verubecestat and Atabecestat are orally administered small molecule inhibitors of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is a critical enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP).[3] This cleavage is a rate-limiting step in the production of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques characteristic of Alzheimer's disease.[3][4] By inhibiting BACE1, these drugs were designed to reduce the production of Aβ, thereby slowing the progression of the disease.[2][4] Verubecestat also inhibits BACE2, a homologous enzyme with less certain physiological functions in the brain.[1][5] Atabecestat is described as a nonselective BACE-1 and BACE-2 inhibitor.[6]
Efficacy Comparison: Biomarker Modulation vs. Clinical Outcomes
A stark contrast was observed between the drugs' effects on biomarkers and their impact on cognitive and functional measures in patients.
Biomarker Efficacy
Both Verubecestat and Atabecestat demonstrated significant, dose-dependent reductions in Aβ concentrations in the cerebrospinal fluid (CSF) of trial participants, indicating successful target engagement in the central nervous system.
| Biomarker | Verubecestat (MK-8931) | Atabecestat (JNJ-54861911) |
| CSF Aβ40 Reduction | Up to 84% reduction with 60 mg dose.[7] 71.1% to 80.6% reduction at week 78 in the EPOCH trial.[8] | 67-68% reduction with 10 mg dose and 87-90% reduction with 50 mg dose after 28 days.[9] |
| CSF Aβ42 Reduction | 62.7% to 76.4% reduction at week 78 in the EPOCH trial.[8] | Significant reductions observed, consistent with Aβ40.[9] |
| CSF sAPPβ Reduction | 76.6% to 86.1% reduction at week 78 in the EPOCH trial.[8] | Dose-proportional reduction.[10] |
| CSF sAPPα Modulation | Not consistently reported as a primary outcome. | Dose-dependent increase.[10][11] |
| Brain Amyloid Plaque | Modest reduction in plaque burden (2-4%) observed via PET scans in the EPOCH trial.[12] | Not reported as a primary outcome in the provided search results. |
Clinical Efficacy (Cognitive and Functional Outcomes)
Despite the promising biomarker data, both drugs failed to demonstrate a clinical benefit in slowing cognitive decline in large-scale Phase 3 trials. In fact, some data suggested a worsening of cognitive function in the treatment arms compared to placebo.
| Outcome Measure | Verubecestat (MK-8931) - EPOCH & APECS Trials | Atabecestat (JNJ-54861911) - EARLY Trial |
| Primary Endpoint | No significant difference from placebo on ADAS-Cog and ADCS-ADL scores in mild-to-moderate AD (EPOCH).[13] No improvement in CDR-SB score in prodromal AD (APECS).[14] | Worsening of cognitive performance on the PACC score compared to placebo.[6] |
| Cognitive Worsening | Some measures suggested that cognition and daily function were worse in patients receiving verubecestat.[14] The 40 mg group showed a worse outcome on the CDR-SB compared to placebo.[14] | Statistically significant, dose-related cognitive worsening observed as early as 3 months on the RBANS.[6][15] |
| Adverse Events | Increased incidence of rash, falls, sleep disturbances, suicidal ideation, and weight loss.[16][17] | Elevated liver enzymes leading to trial discontinuation.[2] Neuropsychiatric adverse events such as anxiety and depression.[18] |
| Trial Status | Both EPOCH (mild-to-moderate AD) and APECS (prodromal AD) trials were terminated for futility.[1][19] | EARLY trial was terminated prematurely due to hepatic-related adverse events.[6] |
Experimental Protocols
The clinical efficacy of Verubecestat and Atabecestat was primarily assessed in large, randomized, double-blind, placebo-controlled Phase 2/3 clinical trials.
Verubecestat: The EPOCH and APECS Trials
-
EPOCH Trial (Mild-to-Moderate Alzheimer's Disease): This 78-week trial randomized 1,957 participants to receive daily oral doses of 12 mg or 40 mg of verubecestat, or placebo.[8][17] The co-primary outcomes were the change from baseline on the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scale.[8]
-
APECS Trial (Prodromal Alzheimer's Disease): This 104-week trial enrolled 1,454 participants with mild cognitive impairment and elevated brain amyloid levels.[5][14] Participants were randomized to receive 12 mg or 40 mg of verubecestat, or placebo.[14] The primary outcome was the change from baseline in the Clinical Dementia Rating Scale-Sum of Boxes (CDR-SB) score.[14]
Atabecestat: The EARLY Trial
-
EARLY Trial (Preclinical Alzheimer's Disease): This Phase 2b/3 study randomized 557 amyloid-positive, cognitively normal participants to receive daily oral doses of 5 mg or 25 mg of atabecestat, or placebo.[6][15] The primary outcome was the change from baseline in the Preclinical Alzheimer Cognitive Composite (PACC) score.[6] Other cognitive assessments included the Repeatable Battery for the Assessment of Neuropsychological Status (RBANS).[15]
References
- 1. alzforum.org [alzforum.org]
- 2. alzforum.org [alzforum.org]
- 3. What are BACE1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Verubecestat | C17H17F2N5O3S | CID 51352361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Randomized Trial of Verubecestat for Prodromal Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Findings of Efficacy, Safety, and Biomarker Outcomes of Atabecestat in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. fmda.org [fmda.org]
- 9. Pharmacodynamics of atabecestat (JNJ-54861911), an oral BACE1 inhibitor in patients with early Alzheimer’s disease: randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term safety and tolerability of atabecestat (JNJ-54861911), an oral BACE1 inhibitor, in early Alzheimer’s disease spectrum patients: a randomized, double-blind, placebo-controlled study and a two-period extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Unblinded data show extent of verubecestat’s failure in mild-moderate Alzheimer’s | MDedge [mdedge.com]
- 13. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 14. Randomized Trial of Verubecestat for Prodromal Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Findings of Efficacy, Safety, and Biomarker Outcomes of Atabecestat in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Further analyses of the safety of verubecestat in the phase 3 EPOCH trial of mild-to-moderate Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. "Further Analyses of the Safety of Verubecestat in the Phase 3 EPOCH Tr" by Michael F. Egan, Yuki Mukai et al. [oasis.library.unlv.edu]
- 18. Cognitive effects seen as transient for Alzheimer’s drug atabecestat | MDedge [live.mdedge.com]
- 19. Verubecestat - Wikipedia [en.wikipedia.org]
Verubecestat TFA: A Comparative Analysis of Its Selectivity Against Key Aspartyl Proteases
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the selectivity profile of Verubecestat, a potent β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor, against other key human aspartyl proteases. The data presented herein is compiled from publicly available scientific literature and aims to offer an objective overview supported by experimental details.
Verubecestat (MK-8931) was developed as a therapeutic candidate for Alzheimer's disease by targeting BACE1, the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides.[1] An ideal BACE1 inhibitor should exhibit high selectivity for its target over other structurally related proteases to minimize off-target effects. This guide examines the inhibitory activity of Verubecestat against BACE1, its close homolog BACE2, and other aspartyl proteases such as Cathepsin D, Pepsin, and Renin.
Selectivity Profile of Verubecestat
The inhibitory potency of Verubecestat against a panel of human aspartyl proteases is summarized in the table below. The data, presented as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), clearly demonstrate Verubecestat's high affinity for BACE1 and BACE2, with significantly lower activity against other tested proteases.
| Protease | Verubecestat K_i_ (nM) | Verubecestat IC_50_ (nM) | Selectivity over BACE1 (based on K_i_) |
| Human BACE1 | 2.2[2][3] | 13[4] | - |
| Human BACE2 | 0.38[3] | - | ~5.8-fold more potent against BACE2 |
| Human Cathepsin D | >100,000[2] | >40,000 | >45,000-fold |
| Human Pepsin | - | >40,000 | >45,000-fold |
| Human Renin | - | >33,000 | >15,000-fold |
| Human Cathepsin E | - | >100,000 | >45,000-fold |
Data compiled from multiple sources. Note that direct comparison of absolute values between different studies should be made with caution due to potential variations in experimental conditions.
As the data indicates, Verubecestat is a potent inhibitor of both BACE1 and its homolog BACE2, showing a slightly higher potency for BACE2.[2][3] However, it demonstrates exceptional selectivity against other tested aspartyl proteases, with Ki and IC50 values in the micromolar range, signifying minimal off-target activity at therapeutic concentrations.[3] This high degree of selectivity is a critical attribute for a BACE1 inhibitor, as off-target inhibition of proteases like Cathepsin D can lead to undesirable side effects.[5]
Experimental Protocols
The determination of the inhibitory activity of Verubecestat against various proteases typically involves in vitro enzymatic assays. A common methodology is the Fluorescence Resonance Energy Transfer (FRET) assay, which provides a sensitive and continuous measure of protease activity.
General Principle of FRET-Based Protease Inhibition Assay
This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by the target protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity. The potency of an inhibitor is determined by measuring the reduction in the rate of fluorescence increase in the presence of varying concentrations of the compound.
BACE1 and BACE2 Inhibition Assay
-
Enzyme: Recombinant human BACE1 or BACE2.
-
Substrate: A FRET peptide substrate containing the BACE1 cleavage site from the amyloid precursor protein (APP), often based on the "Swedish" mutation to enhance cleavage. An example substrate is a rhodamine-based peptide with a corresponding quencher.
-
Assay Buffer: Typically a sodium acetate or citrate buffer at an acidic pH (e.g., pH 4.5) to mimic the acidic environment of endosomes where BACE1 is active.
-
Procedure:
-
The inhibitor (Verubecestat) is serially diluted and pre-incubated with the BACE1 or BACE2 enzyme in a 96-well or 384-well plate.
-
The FRET substrate is added to initiate the enzymatic reaction.
-
The increase in fluorescence is monitored over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm for a rhodamine-based substrate).
-
The initial reaction rates are calculated from the linear phase of the fluorescence curve.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation. Ki values can be subsequently calculated using the Cheng-Prusoff equation.
-
Cathepsin D, Pepsin, and Renin Inhibition Assays
Similar FRET-based principles are applied to assess the inhibitory activity against other aspartyl proteases, with modifications to the enzyme, substrate, and buffer conditions to suit the specific protease.
-
Cathepsin D Assay:
-
Enzyme: Recombinant human Cathepsin D.
-
Substrate: A specific FRET peptide substrate for Cathepsin D.
-
Assay Buffer: A citrate buffer at a more acidic pH (e.g., pH 3.5) is optimal for Cathepsin D activity.[3]
-
-
Pepsin Assay:
-
Enzyme: Purified human Pepsin.
-
Substrate: A suitable FRET peptide substrate for Pepsin.
-
Assay Buffer: A highly acidic buffer (e.g., pH 2.0) is used to replicate the gastric environment where Pepsin is active.
-
-
Renin Assay:
-
Enzyme: Recombinant human Renin.
-
Substrate: A FRET peptide substrate derived from angiotensinogen.
-
Assay Buffer: A buffer with a pH closer to neutral (e.g., Tris-HCl at pH 7.4 or 8.0) is used for Renin assays.
-
Visualizing the BACE1 Pathway in Amyloid-β Production
The primary therapeutic target of Verubecestat is BACE1, a key enzyme in the amyloidogenic pathway of Amyloid Precursor Protein (APP) processing. The following diagram illustrates this pathway and the point of intervention for BACE1 inhibitors.
Figure 1. Amyloid Precursor Protein (APP) Processing Pathways.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay in Summary_ki [w.bindingdb.org]
- 4. SensoLyte® 520 ß-Secretase (BACE1) Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 5. nps.org.au [nps.org.au]
A Head-to-Head Showdown: In Vitro Comparison of BACE1 Inhibitors
For researchers, scientists, and drug development professionals navigating the landscape of Alzheimer's disease therapeutics, the selection of a potent and selective BACE1 inhibitor is paramount. This guide provides an objective, data-driven comparison of several BACE1 inhibitors based on their in vitro performance, offering a clear overview of their enzymatic and cellular activities.
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic target in Alzheimer's disease, as it initiates the production of amyloid-beta (Aβ) peptides that are central to the disease's pathology.[1][2][3] The development of BACE1 inhibitors has been a major focus of research, though clinical trials have faced challenges, underscoring the need for a deep understanding of the preclinical characteristics of these compounds.[4][5][6]
This guide synthesizes in vitro data for several prominent BACE1 inhibitors, focusing on their inhibitory potency against BACE1 and their selectivity over the homologous enzyme BACE2 and other proteases.
At a Glance: Comparative Inhibitory Potency
The following table summarizes the in vitro inhibitory activities of various BACE1 inhibitors as reported in the literature. Direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions.
| Inhibitor | BACE1 IC50 (nM) | BACE1 Ki (nM) | BACE2 IC50 (nM) | Cathepsin D IC50 (nM) | Cell-Based Aβ40 IC50 (nM) | Reference Compound(s) |
| Verubecestat (MK-8931) | - | 2.2 | - | >40,000 | 2.1 | - |
| Lanabecestat (AZD3293) | - | - | - | - | - | - |
| Elenbecestat | 3.9 | - | 46 | - | - | Shionogi 1 & 2 |
| Shionogi Compound 1 | 3.9 | - | 148 | - | - | Elenbecestat & Shionogi 2 |
| Shionogi Compound 2 | 7.7 | - | 307 | - | - | Elenbecestat & Shionogi 1 |
| Compound VIa | 5.9 | - | 181.7 (30.8-fold selective) | 44,250 (7500-fold selective) | 143 | - |
| Compound A | 3.3 | 1.7 | ~3.3-6.6 | 130 | - | Compounds B & C |
| Compound B | ~3.3-4.9 | ~1.7-2.5 | ~3.3-9.8 | ~6.6-9.8 | - | Compounds A & C |
| Compound C | ~3.3-4.9 | ~1.7-2.5 | ~3.3-9.8 | ~6.6-9.8 | - | Compounds A & B |
| FAH65 | 10-20 | - | - | - | - | Verubecestat, Lanabecestat |
| GSK188909 | 4 | - | - | - | 5 | - |
| Inhibitor 5 | - | 1.8 | 79 | 138 | 1 | - |
Note: IC50 and Ki values are measures of inhibitory potency; lower values indicate higher potency. Selectivity is often expressed as a ratio of IC50 values (e.g., IC50 BACE2 / IC50 BACE1).
Understanding the Mechanism: BACE1 and the Amyloid Cascade
BACE1 initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP). This cleavage, followed by a subsequent cleavage by γ-secretase, results in the production of Aβ peptides. Inhibiting BACE1 is a direct strategy to reduce the formation of these neurotoxic peptides.
Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase.
Experimental Methodologies
The data presented in this guide are derived from two primary types of in vitro assays: enzymatic assays and cell-based assays.
Enzymatic Assays: FRET-Based BACE1 Inhibition
A common method to determine the direct inhibitory effect of a compound on BACE1 is the Fluorescence Resonance Energy Transfer (FRET) assay.[7][8][9][10]
Principle: This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher molecule. In its intact state, the proximity of the quencher dampens the fluorescence of the fluorophore. When BACE1 cleaves the substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence. The inhibitory potential of a test compound is measured by its ability to prevent this fluorescence increase.
Workflow:
Caption: General workflow for a BACE1 FRET-based inhibition assay.
Detailed Protocol Outline:
-
A master mixture containing assay buffer and the BACE1 FRET peptide substrate is prepared.[7]
-
70 µL of this master mixture is added to the wells of a 96-well black plate.[7]
-
10 µL of the test inhibitor solution (or vehicle for control wells) is then added to the appropriate wells.[7]
-
The reaction is initiated by adding 20 µL of diluted BACE1 enzyme.[7]
-
The plate is incubated, often for about 60 minutes at room temperature, protected from light.[8]
-
Fluorescence is measured using a microplate reader.[8] The percent inhibition is calculated by comparing the fluorescence in the inhibitor-treated wells to the control wells, and IC50 values are determined from the dose-response curve.[9]
Cell-Based Assays: Measuring Aβ Production
To assess the efficacy of inhibitors in a more biologically relevant context, cell-based assays are employed. These assays measure the reduction of Aβ peptides secreted from cells that overexpress APP.
Principle: A cell line, often HEK293 (Human Embryonic Kidney 293) or CHO (Chinese Hamster Ovary), is engineered to overexpress human APP, sometimes with mutations (like the Swedish mutation) that enhance its cleavage by BACE1. These cells are then treated with the BACE1 inhibitor. After a period of incubation, the amount of Aβ (typically Aβ40 and Aβ42) secreted into the cell culture medium is quantified, usually by ELISA (Enzyme-Linked Immunosorbent Assay) or similar immunoassays.
Workflow:
Caption: Workflow for a cell-based assay measuring Aβ production.
Detailed Protocol Outline:
-
HEK293T cells stably transfected with APP are cultured in appropriate vessels.[11]
-
The cells are treated with various concentrations of the BACE1 inhibitor.
-
After an incubation period (e.g., 24, 48, or 72 hours), the cell culture medium is collected.[9]
-
The collected medium is centrifuged to remove cells and debris.[9]
-
The concentration of secreted Aβ peptides (Aβ40 and Aβ42) in the supernatant is measured using a specific ELISA kit.[9]
-
The reduction in Aβ levels in treated cells compared to untreated cells is used to determine the inhibitor's cellular potency (IC50).
Selectivity Profile
A critical aspect of a BACE1 inhibitor's profile is its selectivity. BACE2 is a close homolog of BACE1, and off-target inhibition of BACE2 has been linked to potential side effects such as hair depigmentation.[12] Additionally, inhibition of other aspartyl proteases like Cathepsin D can lead to ocular toxicity.[13] Therefore, a high degree of selectivity for BACE1 over these other enzymes is a desirable characteristic. As shown in the data table, compounds like VIa and elenbecestat demonstrate significant selectivity for BACE1 over BACE2.[3][14]
References
- 1. Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective BACE1 inhibitor VIa reduces amyloid-β production in cell and mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting BACE inhibitors: the potential of BACE1 for delaying Alzheimer’s onset | VJDementia [vjdementia.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. mdpi.com [mdpi.com]
- 10. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemical and cell-based assays for characterization of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alzforum.org [alzforum.org]
- 13. Is It the Twilight of BACE1 Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Verubecestat TFA in Alzheimer's Models: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Verubecestat (MK-8931), a β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor, with other alternative BACE1 inhibitors in various Alzheimer's disease (AD) models. While Verubecestat showed robust amyloid-beta (Aβ) lowering effects in preclinical and clinical settings, it ultimately failed in Phase 3 clinical trials due to a lack of cognitive efficacy and the presence of adverse effects. This guide delves into the preclinical data to offer a comparative perspective for future research and development in this area.
Executive Summary
Verubecestat potently reduces Aβ levels in the brain and cerebrospinal fluid (CSF) of various animal models of Alzheimer's disease. However, this significant biomarker modulation did not translate into cognitive improvements in preclinical studies, a finding that tragically mirrored the outcomes of its large-scale human clinical trials. This guide presents a detailed analysis of the preclinical efficacy of Verubecestat and compares it with other BACE1 inhibitors, namely Lanabecestat, Elenbecestat, Atabecestat, and Umibecestat. The data is organized to facilitate a clear, evidence-based understanding of their relative performance and to inform the strategic development of next-generation AD therapeutics.
Comparative Efficacy of BACE1 Inhibitors in Preclinical Models
The following tables summarize the quantitative data on the efficacy of Verubecestat and alternative BACE1 inhibitors in reducing Aβ pathology and their effects on cognition in various Alzheimer's disease mouse models.
Table 1: Efficacy of Verubecestat in Alzheimer's Disease Mouse Models
| Animal Model | Treatment Details | Aβ Reduction (Brain) | Aβ Reduction (CSF) | Cognitive Outcome | Side Effects | Reference |
| 5XFAD | Ad libitum in chow (from 3 to 6 months of age) | Dose-dependent attenuation of amyloid plaque deposition | Not Reported | No improvement in cognitive performance | Coat color changes, motor alterations (increased frequency of falls) | [1] |
| Tg2576 | 12-week in-diet dosing | Suppressed accumulation of total Aβ40 (-24%) and Aβ42 | -62% (Aβ40), -68% (Aβ42) | Not Assessed | Not Reported | [2][3] |
| Rats | Single oral doses (0.03-8 mg/kg) | >90% maximal reduction in cortical Aβ40 | >90% maximal reduction in CSF Aβ40 | Not Assessed | Not Reported | [4] |
| Monkeys | Single oral doses (3 and 10 mg/kg) | 72% reduction in cortical Aβ40 (10 mg/kg) | 72-81% maximal reduction in CSF Aβ40 | Not Assessed | Not Reported | [4] |
| Monkeys | 9-month daily oral administration (10, 30, or 100 mg/kg) | >80% reduction in cortical Aβ40 and sAPPβ | >80% reduction in CSF Aβ40, Aβ42, and sAPPβ | Not Assessed | Not Reported | [4] |
Table 2: Comparative Efficacy of Alternative BACE1 Inhibitors in Preclinical Models
| Compound | Animal Model | Treatment Details | Aβ Reduction (Brain/CSF) | Cognitive Outcome | Reference |
| Lanabecestat (AZD3293) | Mouse, Guinea Pig, Dog | Time- and dose-dependent | Significant reduction in soluble Aβ species and sAPPβ | Not specified in preclinical models | [5] |
| Elenbecestat (E2609) | Rats, Guinea Pigs, Non-human primates | Not Specified | Lowers Aβ concentration in brain, CSF, and plasma | Not specified in preclinical models | [6] |
| Atabecestat (JNJ-54861911) | Not Specified | Not Specified | Reduces CSF Aβ levels | Not specified in preclinical models | [7][8] |
| Umibecestat (CNP520) | APP-transgenic mice, Rats, Dogs | Chronic treatment | Reduced Aβ plaque deposition (mice), Reduced brain and CSF Aβ (rats and dogs) | Not specified in preclinical models | [9][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Alzheimer's Disease Mouse Models
-
5XFAD Mice: These transgenic mice overexpress human amyloid precursor protein (APP) with three familial AD mutations (Swedish, Florida, and London) and human presenilin-1 (PS1) with two familial AD mutations (M146L and L286V). They exhibit an aggressive and rapid accumulation of cerebral Aβ plaques, gliosis, and cognitive deficits, making them a widely used model for preclinical AD research.[11]
-
Tg2576 Mice: This model overexpresses a mutant form of human APP (isoform 695) with the Swedish (KM670/671NL) mutation. These mice develop age-dependent Aβ deposits in the cortex and hippocampus, accompanied by cognitive impairments.[5]
-
APP/PS1 Mice: This double-transgenic model co-expresses a chimeric mouse/human APP (Mo/HuAPP695swe) and a mutant human PS1 (PS1-dE9). These mice develop Aβ plaques and spatial learning deficits.
Behavioral Testing
The MWM is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (typically 1.5 m in diameter) filled with opaque water maintained at 25°C (± 0.5°C). A small escape platform (12 cm in diameter) is submerged 1-2 cm below the water surface in one of the four imaginary quadrants of the pool.[12][13]
-
Procedure:
-
Acquisition Phase: Mice are given a set number of trials per day (e.g., 4 trials) for several consecutive days (e.g., 5 days) to find the hidden platform. The starting position is varied for each trial. The time taken to find the platform (escape latency) and the path length are recorded.[13][14]
-
Probe Trial: On the day following the last acquisition trial, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.[13]
-
This task assesses spatial working memory, which relies on the hippocampus and prefrontal cortex.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
The mouse is placed in the center of the maze and allowed to freely explore the three arms for a set duration (e.g., 8 minutes).[3]
-
The sequence of arm entries is recorded. An "alternation" is defined as consecutive entries into all three different arms.
-
The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100. A higher percentage indicates better spatial working memory.[1]
-
This test evaluates fear-associated learning and memory, which involves the hippocampus and amygdala.
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild foot shock.
-
Procedure:
-
Training (Day 1): The mouse is placed in the chamber and, after a period of exploration, is presented with a neutral conditioned stimulus (CS), such as a tone, which is co-terminated with a mild, aversive unconditioned stimulus (US), such as a foot shock. This pairing is typically repeated.[15]
-
Contextual Testing (Day 2): The mouse is returned to the same chamber (the context) without the presentation of the CS or US. The amount of time the mouse spends "freezing" (a state of immobility) is measured as an indicator of fear memory associated with the context.[15]
-
Aβ Quantification by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of Aβ40 and Aβ42 in brain tissue and CSF.
-
Brain Tissue Homogenization:
-
Brain tissue is homogenized in a lysis buffer containing protease inhibitors.[16]
-
For total Aβ measurement, a sequential extraction is often performed. First, a soluble fraction is extracted using a buffer like DEA (diethylamine).[17][18]
-
The remaining pellet is then treated with formic acid to solubilize the insoluble, plaque-associated Aβ.[17][18]
-
-
ELISA Procedure:
-
A microplate is coated with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.
-
The brain homogenate or CSF sample is added to the wells, and the Aβ peptides are captured by the antibody.
-
A detection antibody, which binds to the N-terminus of Aβ and is linked to an enzyme (e.g., horseradish peroxidase), is added.
-
A substrate is added, which is converted by the enzyme into a colored product.
-
The intensity of the color, which is proportional to the amount of Aβ present, is measured using a plate reader.[19][20]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key biological pathways and experimental workflows relevant to the evaluation of Verubecestat.
Caption: Amyloid Precursor Protein (APP) processing pathways.
References
- 1. mmpc.org [mmpc.org]
- 2. Y-Maze [augusta.edu]
- 3. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 4. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzforum.org [alzforum.org]
- 6. alzforum.org [alzforum.org]
- 7. alzforum.org [alzforum.org]
- 8. Pharmacodynamics of atabecestat (JNJ-54861911), an oral BACE1 inhibitor in patients with early Alzheimer’s disease: randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reversibility of cognitive worsening observed with BACE inhibitor umibecestat in the Alzheimer's Prevention Initiative (API) Generation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Spatial learning and memory impairments are associated with increased neuronal activity in 5XFAD mouse as measured by manganese-enhanced magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research SOP: STANDARD OPERATING PROCEDURE FOR OPERATION AND MAINTENANCE OF MORRIS WATER MAZE [researchsop.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. youtube.com [youtube.com]
- 15. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 16. researchgate.net [researchgate.net]
- 17. Aβ Extraction from Murine Brain Homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. docs.abcam.com [docs.abcam.com]
- 19. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 20. ELISA [bio-protocol.org]
A Comparative Analysis of Verubecestat TFA and Gamma-Secretase Inhibitors on Amyloid-Beta Production
For Researchers, Scientists, and Drug Development Professionals
The accumulation of amyloid-beta (Aβ) peptides in the brain is a central pathological hallmark of Alzheimer's disease. Consequently, therapeutic strategies aimed at reducing Aβ production have been a primary focus of drug development. Among the most investigated approaches are the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and the inhibition of the γ-secretase complex. This guide provides an objective comparison of Verubecestat, a BACE1 inhibitor, and gamma-secretase inhibitors (GSIs), focusing on their mechanisms, efficacy in reducing Aβ levels, and associated off-target effects, supported by experimental data.
Mechanism of Action: Targeting Different Steps of the Same Pathway
Verubecestat (MK-8931) is a small molecule inhibitor of BACE1, the enzyme that initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP).[1][2] By blocking BACE1, Verubecestat prevents the formation of the C99 fragment, a necessary precursor for Aβ generation.[1][2] This upstream inhibition leads to a reduction in all downstream Aβ species.[1]
In contrast, gamma-secretase inhibitors (GSIs) target the final step in Aβ production.[3][4] The γ-secretase complex, which includes presenilin as its catalytic core, cleaves the C99 fragment at various positions to release Aβ peptides of different lengths, most notably Aβ40 and the more aggregation-prone Aβ42.[4][5] GSIs directly bind to and inhibit the activity of this complex, thereby decreasing the production of all Aβ peptides.[3][4]
Efficacy in Aβ Reduction: A Quantitative Comparison
Both Verubecestat and GSIs have demonstrated the ability to significantly reduce Aβ levels in preclinical and clinical studies. However, the extent of reduction and the specific Aβ species affected can vary.
Verubecestat (BACE1 Inhibitor)
Clinical trials with Verubecestat have shown a robust, dose-dependent reduction of Aβ in the cerebrospinal fluid (CSF).
| Study Population | Dose | Aβ40 Reduction in CSF | Aβ42 Reduction in CSF | Reference |
| Healthy Volunteers & Alzheimer's Patients | 12 mg/day | ~60% | ~60% | [6] |
| Healthy Volunteers & Alzheimer's Patients | 40 mg/day | ~75% | ~75% | [6] |
| Mild-to-Moderate Alzheimer's Patients | 12 mg and 40 mg/day | Up to 80% (total Aβ) | Up to 80% (total Aβ) | [7] |
| Prodromal Alzheimer's Patients | 12 mg and 40 mg/day | >60% | >60% | [6] |
Preclinical studies in animal models also demonstrated significant reductions in plasma, CSF, and brain Aβ levels. In aged Tg2576-AβPPswe mice, Verubecestat reduced CSF Aβ40 and Aβ42 by 62% and 68%, respectively, and plasma Aβ by over 90%.[8]
Gamma-Secretase Inhibitors (GSIs)
GSIs have also shown efficacy in lowering Aβ levels, although clinical development has been hampered by off-target effects.
| Compound | Study Population/Model | Dose | Aβ Reduction | Reference |
| LY450139 (Semagacestat) | Healthy Volunteers | 100 mg, 140 mg, 280 mg (single oral doses) | Dose-dependent decrease in newly generated Aβ | [9] |
| LY450139 (Semagacestat) | Mild-to-Moderate Alzheimer's Patients | 100 mg and 140 mg/day | Plasma Aβ40 reduced by 58.2% and 64.6% respectively; no significant reduction in CSF Aβ | [10] |
| GSI-953 (Begacestat) | Tg2576 mice | High doses | Significant reduction of Aβ40 in brain, CSF, and plasma | [11] |
| DAPT | Tg2576 mice | Single doses | 25-30% reduction in soluble brain Aβ | [11] |
It is important to note that direct head-to-head comparative studies are limited, and the data presented are from separate clinical and preclinical investigations.
Off-Target Effects and Safety Profile
A critical differentiator between Verubecestat and GSIs lies in their safety profiles, which are largely dictated by their respective on- and off-target effects.
Verubecestat (BACE1 Inhibitor)
While initially considered to have a more favorable safety profile than GSIs, clinical trials with Verubecestat were ultimately discontinued due to a lack of clinical efficacy and the emergence of adverse events.[12][13] These included:
-
Cognitive Worsening: Some measures suggested that cognition and daily function were worse in patients receiving Verubecestat compared to placebo.[6][13]
-
Other Adverse Events: Rash, falls and injuries, sleep disturbance, suicidal ideation, weight loss, and hair color change were more common in the Verubecestat groups.[5][12]
Verubecestat also inhibits BACE2, a homolog of BACE1, with uncertain physiological functions, which could contribute to some of the observed side effects.[6]
Gamma-Secretase Inhibitors (GSIs)
The primary safety concern with GSIs is their inhibition of Notch signaling.[14][15][16] The γ-secretase complex is responsible for the cleavage of numerous substrates other than APP, with the Notch receptor being a critical one involved in cell-fate decisions.[14][15] Inhibition of Notch signaling can lead to:
-
Gastrointestinal Toxicity: Intestinal goblet cell hyperplasia.[11]
-
Immunological Effects: Thymus atrophy and a decrease in lymphocytes.[11]
These significant side effects have been a major obstacle in the clinical development of GSIs.[17][18] Efforts have been made to develop "Notch-sparing" GSIs, but these have also faced challenges in clinical trials.[17]
Experimental Protocols
Quantification of Aβ Levels by Sandwich ELISA
The quantification of Aβ peptides in brain tissue is a crucial step in evaluating the efficacy of inhibitors like Verubecestat and GSIs. A widely used method is the sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Objective: To measure the concentration of specific Aβ species (e.g., Aβ40, Aβ42) in brain homogenates.
Principle: This assay utilizes two antibodies that bind to different epitopes on the Aβ peptide. A capture antibody is coated onto the surface of a microplate well. The sample containing the Aβ peptide is added, and the Aβ binds to the capture antibody. A second, detection antibody, which is conjugated to an enzyme, is then added and binds to a different site on the captured Aβ. Finally, a substrate for the enzyme is added, which produces a measurable signal (e.g., color change) that is proportional to the amount of Aβ present.
Detailed Methodology:
-
Brain Tissue Homogenization:
-
Excise and weigh the brain tissue of interest (e.g., cortex, hippocampus).
-
Homogenize the tissue in a suitable buffer (e.g., Tris-buffered saline with protease inhibitors) to extract soluble Aβ.
-
For insoluble, plaque-associated Aβ, a sequential extraction with a stronger denaturant like formic acid or guanidine hydrochloride is necessary.[19] The sample must be neutralized before the ELISA.
-
Centrifuge the homogenate to pellet insoluble material and collect the supernatant.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coating: Coat a 96-well microplate with a capture antibody specific for the C-terminus of the target Aβ species (e.g., anti-Aβ40 or anti-Aβ42) and incubate overnight.
-
Blocking: Wash the plate and add a blocking buffer (e.g., BSA or non-fat milk in PBS) to prevent non-specific binding.
-
Sample Incubation: Add the prepared brain homogenate samples and Aβ standards of known concentrations to the wells and incubate.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody that recognizes the N-terminus of Aβ.
-
Enzyme Conjugate Incubation: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Wash the plate and add a chromogenic substrate for HRP (e.g., TMB).
-
Reaction Termination and Reading: Stop the reaction with an acid solution (e.g., sulfuric acid) and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the Aβ standards against their known concentrations.
-
Determine the concentration of Aβ in the samples by interpolating their absorbance values on the standard curve.
-
Conclusion
Both Verubecestat and gamma-secretase inhibitors effectively reduce the production of Aβ peptides by targeting different enzymes in the amyloidogenic pathway. While both have demonstrated robust target engagement in preclinical and clinical studies, their translation into effective and safe therapies for Alzheimer's disease has been unsuccessful. The significant off-target effects of GSIs, primarily due to Notch inhibition, have posed a major hurdle. Verubecestat, while avoiding Notch-related toxicity, was associated with other adverse events and, most importantly, failed to demonstrate clinical benefit, leading to the discontinuation of its development.
These outcomes highlight the complexities of targeting the amyloid pathway and underscore the need for a deeper understanding of the physiological roles of BACE1 and γ-secretase. Future research may focus on developing more selective inhibitors with improved safety profiles or exploring alternative therapeutic strategies for Alzheimer's disease.
References
- 1. The cautionary tale of side effects of chronic Notch1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. γ-secretase inhibitors: Notch so bad - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fastercapital.com [fastercapital.com]
- 4. γ-secretase targeting in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Further analyses of the safety of verubecestat in the phase 3 EPOCH trial of mild-to-moderate Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomized Trial of Verubecestat for Prodromal Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic Verubecestat Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A gamma-secretase inhibitor decreases amyloid-beta production in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase II safety trial targeting amyloid beta production with a gamma-secretase inhibitor in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medscape.com [medscape.com]
- 13. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 14. embopress.org [embopress.org]
- 15. A gamma-secretase inhibitor blocks Notch signaling in vivo and causes a severe neurogenic phenotype in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gamma-secretase inhibitors for Alzheimer's disease: balancing efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The role and therapeutic targeting of α-, β- and γ-secretase in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 19. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
Verubecestat TFA: A Comparative Analysis of BACE1 and BACE2 Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of Verubecestat (TFA salt), an investigational drug for Alzheimer's disease, for its primary target, β-site amyloid precursor protein cleaving enzyme 1 (BACE1), versus the homologous enzyme BACE2. This analysis is supported by quantitative data from in vitro and cell-based assays, detailed experimental protocols, and a visual representation of its mechanism of action.
Executive Summary
Verubecestat (MK-8931) was developed as a potent BACE1 inhibitor to reduce the production of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[1][2][3] However, assessment of its enzymatic inhibition profile reveals a higher potency for BACE2. This guide delves into the quantitative specifics of this binding affinity and the methodologies used to determine it, providing researchers with a comprehensive understanding of Verubecestat's selectivity profile.
Data Presentation: Quantitative Inhibitory Activity of Verubecestat
The following table summarizes the in vitro inhibitory constants (Ki) and cellular half-maximal inhibitory concentrations (IC50) of Verubecestat against human BACE1 and BACE2.
| Target Enzyme | Inhibitory Constant (Ki) | Cellular IC50 (HEK293 APPSwe/Lon cells) |
| Human BACE1 | 2.2 nM[4][5][6] | 2.1 nM (for Aβ1-40)[5] |
| Human BACE2 | 0.34 nM[4], 0.38 nM[5] | Not Reported |
Note: The TFA (trifluoroacetic acid) salt of Verubecestat is often used in research settings to improve solubility and stability, and the inhibitory values are for the active Verubecestat compound.
Experimental Protocols
The determination of Verubecestat's specificity for BACE1 over BACE2 relies on robust biochemical and cell-based assays. Below are detailed methodologies for two key types of experiments.
Biochemical Inhibition Assay (Cell-Free)
This assay directly measures the ability of Verubecestat to inhibit the enzymatic activity of purified BACE1 and BACE2. A common method is a Fluorescence Resonance Energy Transfer (FRET) assay.[7][8]
Objective: To determine the inhibitory constant (Ki) of Verubecestat for purified human BACE1 and BACE2 enzymes.
Materials:
-
Purified recombinant human BACE1 and BACE2 enzymes
-
Fluorogenic peptide substrate containing the BACE1 cleavage site (e.g., based on the "Swedish" mutation of APP) flanked by a fluorescent donor and a quencher molecule.[7]
-
Verubecestat TFA, serially diluted
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)[7]
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 3X solution of the BACE1/BACE2 FRET substrate in Assay Buffer.
-
Prepare a series of 3X dilutions of this compound in Assay Buffer.
-
Prepare a 3X solution of the respective BACE enzyme in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 10 µL of the 3X Verubecestat dilutions to the appropriate wells. For control wells (no inhibitor), add 10 µL of Assay Buffer.
-
Add 10 µL of the 3X FRET substrate to all wells and mix gently.
-
-
Enzyme Reaction Initiation:
-
To initiate the reaction, add 10 µL of the 3X BACE1 or BACE2 enzyme solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.[7]
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the donor fluorophore. Cleavage of the substrate by the enzyme separates the donor and quencher, leading to an increase in fluorescence.
-
-
Data Analysis:
-
The rate of substrate cleavage is determined from the increase in fluorescence over time.
-
The percent inhibition for each Verubecestat concentration is calculated relative to the control (no inhibitor).
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by fitting the data to a dose-response curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
-
Cell-Based Amyloid-β Reduction Assay
This assay measures the ability of Verubecestat to inhibit BACE1 activity within a cellular context, leading to a reduction in the secretion of Aβ peptides.[5]
Objective: To determine the IC50 of Verubecestat for the reduction of Aβ1-40 and Aβ1-42 in a cellular model.
Materials:
-
Human Embryonic Kidney (HEK293) cells stably overexpressing a mutant form of human amyloid precursor protein (e.g., APPSwe/Lon).[5]
-
Cell culture medium and supplements
-
This compound, serially diluted
-
Lysis buffer
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for human Aβ1-40 and Aβ1-42.
Procedure:
-
Cell Culture and Treatment:
-
Plate the HEK293-APPSwe/Lon cells in a 96-well plate and culture until they reach a desired confluency.
-
Remove the culture medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 24 hours) to allow for BACE1 processing of APP and secretion of Aβ peptides.
-
-
Sample Collection:
-
Collect the conditioned medium from each well.
-
Lyse the cells in the plate using a suitable lysis buffer to measure total protein for normalization.
-
-
Aβ Quantification (ELISA):
-
Quantify the levels of Aβ1-40 and Aβ1-42 in the collected conditioned medium using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the Aβ concentrations to the total protein concentration in the corresponding cell lysates.
-
Calculate the percent reduction of Aβ for each Verubecestat concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Mandatory Visualization
Caption: Verubecestat's mechanism of action and inhibitory constants for BACE1 and BACE2.
This guide provides a foundational understanding of Verubecestat's specificity. For further in-depth analysis, researchers are encouraged to consult the primary literature cited.
References
- 1. A Novel Cell-based β-secretase Enzymatic Assay for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzforum.org [alzforum.org]
- 3. Randomized Trial of Verubecestat for Prodromal Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical and cell-based assays for characterization of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Reproducibility of Verubecestat's Effects on Aβ Reduction: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Verubecestat's performance in reducing amyloid-beta (Aβ) peptides with other prominent BACE1 inhibitors. The data presented is compiled from publicly available clinical trial results and preclinical studies.
Verubecestat (MK-8931), an oral inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), demonstrated robust and reproducible dose-dependent reductions of Aβ peptides in cerebrospinal fluid (CSF) across multiple clinical trials.[1][2] As BACE1 is the rate-limiting enzyme in the production of Aβ, its inhibition is a key therapeutic strategy in Alzheimer's disease research.[1] This guide summarizes the quantitative effects of Verubecestat on Aβ levels and compares them with other BACE1 inhibitors that have undergone clinical investigation.
Comparative Efficacy of BACE1 Inhibitors on Aβ Reduction
The following tables summarize the reported reductions in CSF Aβ levels from clinical trials of Verubecestat and other notable BACE1 inhibitors. It is important to note that trial designs, patient populations, and assay methodologies may vary, affecting direct cross-trial comparisons.
Table 1: Verubecestat - Dose-Dependent Reduction of CSF Aβ
| Dose | Aβ40 Reduction | Aβ42 Reduction | sAPPβ Reduction | Clinical Trial |
| 12 mg/day | 71.1% - 80.6% | 62.7% - 76.4% | 76.6% - 86.1% | EPOCH (Phase 3)[1] |
| 40 mg/day | >80% | - | >80% | EPOCH (Phase 3)[3] |
| 60 mg/day | 84% | - | - | Phase 1b[4] |
Table 2: Comparison of Aβ Reduction Across Different BACE1 Inhibitors
| Compound | Dose | CSF Aβ40/Aβx Reduction | Clinical Trial Phase |
| Verubecestat | 12 mg/day | ~70%[3] | Phase 3 (EPOCH) |
| 40 mg/day | >80%[3] | Phase 3 (EPOCH) | |
| Atabecestat | 5 mg/day | ~52%[5] | Phase 2b/3 (EARLY) |
| 10 mg/day | 67% - 68%[6] | Phase 1/2 | |
| 25 mg/day | ~84%[5] | Phase 2b/3 (EARLY) | |
| 50 mg/day | 87% - 90%[6] | Phase 1/2 | |
| Lanabecestat | 20 mg/day | ~55% (Aβ42)[7] | Phase 3 (AMARANTH) |
| 50 mg/day | ~75% (Aβ42)[7] | Phase 3 (AMARANTH) | |
| Elenbecestat | 50 mg/day | ~70% (Aβ1-x)[8] | Phase 2 |
| Umibecestat | 15 mg/day | ~70%[9] | Phase 2a |
| 50 mg/day | ~90%[9] | Phase 2a | |
| 85 mg/day | up to 95%[10] | Phase 2a |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of BACE1 inhibitors and a typical experimental workflow for quantifying Aβ levels in CSF.
Experimental Protocols
Cerebrospinal Fluid (CSF) Collection and Processing
A standardized protocol for CSF collection and handling is crucial for reproducible Aβ measurements.[11][12]
-
Collection: CSF is typically collected via lumbar puncture in the morning.[13]
-
Tube Type: Polypropylene or other low-binding tubes should be used to minimize Aβ adsorption.[14]
-
Processing: Samples should be centrifuged (e.g., at 2000 x g for 10 minutes at room temperature) to remove cells and other debris.[14]
-
Aliquoting and Storage: The supernatant is then aliquoted into smaller volumes in low-binding tubes and stored at -80°C until analysis.[12][14] Repeated freeze-thaw cycles should be avoided.[15]
Quantification of Aβ Peptides by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying Aβ levels. The following is a generalized protocol based on commercially available kits.
-
Reagent Preparation: All reagents, including standards, samples, and antibodies, are brought to room temperature. A standard curve is prepared by serially diluting a known concentration of synthetic Aβ peptide.[15]
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.
-
Incubation: Standards and CSF samples are added to the wells and incubated, typically overnight at 4°C, to allow the Aβ peptides to bind to the capture antibody.
-
Washing: The plate is washed to remove unbound material.
-
Detection Antibody: A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), that recognizes a different epitope on the Aβ peptide is added and incubated.
-
Substrate Addition: After another washing step, a substrate for the enzyme is added, leading to a colorimetric reaction.
-
Measurement: The reaction is stopped, and the absorbance is read using a microplate reader. The concentration of Aβ in the samples is determined by interpolating from the standard curve.[15]
Quantification of Aβ Peptides by Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers an antibody-independent method for absolute quantification of Aβ peptides.[16][17]
-
Sample Preparation: CSF samples are thawed and mixed. An internal standard, typically a stable isotope-labeled version of the Aβ peptide being measured (e.g., ¹⁵N-Aβ42), is added to each sample.[16][18]
-
Solid Phase Extraction (SPE): The samples undergo SPE to enrich for Aβ peptides and remove interfering substances.[16][18]
-
Liquid Chromatography (LC): The extracted peptides are separated using a C18 analytical column.[18]
-
Mass Spectrometric Analysis: The separated peptides are ionized and analyzed by a triple quadrupole mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both the native and the isotope-labeled Aβ peptides.[19]
-
Data Analysis: The ratio of the signal from the native Aβ peptide to the signal from the internal standard is used to calculate the absolute concentration of the Aβ peptide in the original CSF sample by referencing a calibration curve.[16]
Conclusion
Verubecestat consistently demonstrated a significant and dose-dependent reduction in CSF Aβ40, Aβ42, and sAPPβ, confirming robust target engagement. The reproducibility of this effect was high across different clinical trial phases. When compared to other BACE1 inhibitors, Verubecestat's efficacy in lowering Aβ is within a similar range to compounds like Atabecestat, Lanabecestat, Elenbecestat, and Umibecestat at clinically tested doses. Despite the consistent and reproducible biochemical effect on Aβ reduction, Verubecestat and other BACE1 inhibitors have unfortunately not shown clinical efficacy in slowing cognitive decline in patients with mild-to-moderate or prodromal Alzheimer's disease, and some have been associated with adverse events.[4][5] These findings are critical for the ongoing research and development of Alzheimer's disease therapeutics.
References
- 1. fmda.org [fmda.org]
- 2. alzforum.org [alzforum.org]
- 3. Unblinded data show extent of verubecestat’s failure in mild-moderate Alzheimer’s | MDedge [mdedge.com]
- 4. Further analyses of the safety of verubecestat in the phase 3 EPOCH trial of mild-to-moderate Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Findings of Efficacy, Safety, and Biomarker Outcomes of Atabecestat in Preclinical Alzheimer Disease: A Truncated Randomized Phase 2b/3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics of atabecestat (JNJ-54861911), an oral BACE1 inhibitor in patients with early Alzheimer’s disease: randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eisai.com [eisai.com]
- 9. Reversibility of cognitive worsening observed with BACE inhibitor umibecestat in the Alzheimer's Prevention Initiative (API) Generation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzforum.org [alzforum.org]
- 11. Towards a unified protocol for handling of CSF before β-amyloid measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. Recommendations for cerebrospinal fluid collection for the analysis by ELISA of neurogranin trunc P75, α-synuclein, and total tau in combination with Aβ(1–42)/Aβ(1–40) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. novamedline.com [novamedline.com]
- 16. Absolute Quantification of Aβ1-42 in CSF Using a Mass Spectrometric Reference Measurement Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Absolute Quantification of Aβ1-42 in CSF Using a Mass Spectrometric Reference Measurement Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An automated clinical mass spectrometric method for identification and quantification of variant and wild‐type amyloid‐β 1‐40 and 1‐42 peptides in CSF - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative Measurement of Cerebrospinal Fluid Amyloid-β Species by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Guidance for Verubecestat TFA
Researchers, scientists, and drug development professionals handling Verubecestat TFA must adhere to stringent safety protocols to mitigate potential risks. This guidance provides essential information on personal protective equipment (PPE), safe handling practices, and disposal procedures to ensure a secure laboratory environment.
This compound is a compound salt, and its overall hazard profile is influenced by the properties of both Verubecestat and Trifluoroacetic acid (TFA). While a Safety Data Sheet (SDS) for Verubecestat indicates it is not classified as a hazardous substance, the TFA component is corrosive and can cause severe skin burns and eye damage[1][2]. Therefore, a conservative approach to safety, accounting for the hazards of TFA, is imperative.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with Trifluoroacetic acid.
| Protection Type | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield are mandatory to protect against splashes. |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn. In case of a significant risk of splashing, full-body protection may be necessary. |
| Respiratory Protection | If working in a poorly ventilated area or if there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge. |
Operational and Disposal Plans
Handling and Storage:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid direct contact with the substance.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Spill Management:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE as outlined above.
-
Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable container for disposal.
-
Do not allow the substance to enter drains or waterways.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Smaller quantities may potentially be disposed of with household waste, but it is crucial to follow official regulations[1].
Experimental Workflow for PPE Selection
The following diagram outlines the logical steps for selecting the appropriate PPE when working with this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
